1-Methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYMYAJONQZORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870904 | |
| Record name | 1-Methylisoquinoline | |
| Source | EPA DSSTox | |
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Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-93-3, 58853-80-8 | |
| Record name | 1-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLISOQUINOLINE | |
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| Record name | 1-Methylisoquinoline | |
| Source | EPA DSSTox | |
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| Record name | 1-methylisoquinoline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |
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| Record name | 1-METHYLISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylisoquinoline: Structure, Properties, and Applications
A comprehensive resource for researchers, scientists, and drug development professionals on the chemical and biological characteristics of 1-Methylisoquinoline.
Introduction: this compound is a heterocyclic aromatic organic compound that serves as a fundamental scaffold in a variety of biologically active molecules and as a versatile precursor in organic synthesis.[1] Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituted at the C1 position.[2] This substitution significantly influences its chemical reactivity and biological interactions. This guide provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and known biological activities, with a particular focus on its relevance to pharmaceutical research and development.
Chemical Structure and Identification
This compound is a bicyclic aromatic compound. The presence of the nitrogen atom and the methyl group at the carbon adjacent to the nitrogen are key features defining its reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 1721-93-3 | [1][3][4] |
| Molecular Formula | C₁₀H₉N | [1][5][6] |
| Molecular Weight | 143.19 g/mol | [1][5][6] |
| SMILES | Cc1nccc2ccccc12 | [6] |
| InChI | InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | [6] |
| InChIKey | PBYMYAJONQZORL-UHFFFAOYSA-N | [3] |
Physicochemical Properties
This compound is typically a yellow to light-yellow liquid at room temperature.[1][4] Its physical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Yellow to light yellow liquid | [1][4] |
| Melting Point | 10-12 °C | [3][4] |
| Boiling Point | 126-128 °C at 16 mmHg | [1][4][6] |
| Density | 1.078 g/mL at 25 °C | [1][4][6] |
| Refractive Index (n20/D) | 1.6140 | [1][4][6] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | δ (ppm) in CCl₄: 8.29 (d, J=5.8 Hz, 1H), 8.01 (d, 1H), 7.69 (d, 1H), 7.55 (m, 1H), 7.47 (m, 1H), 7.36 (d, J=5.8 Hz, 1H), 2.89 (s, 3H) | [7] |
| ¹³C NMR | Data not readily available in literature. | |
| Infrared (IR) | Aromatic C-H stretch: ~3030 cm⁻¹; Alkyl C-H stretch: 2950-2850 cm⁻¹; Aromatic C=C stretch: 1700-1500 cm⁻¹ | [8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 143. Other major fragments: m/z 142, 115, 116. | [7][9] |
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of more complex molecules.[1] The isoquinoline core is often constructed via established synthetic routes, followed by modification.
Experimental Protocols
Bischler-Napieralski Reaction for 1-Methyl-3,4-dihydroisoquinoline Synthesis
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[10][11][12] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.
-
Step 1: Amide Formation: N-acetyl-β-phenylethylamine is prepared by reacting β-phenylethylamine with acetic anhydride or acetyl chloride.
-
Step 2: Cyclization: The N-acetyl-β-phenylethylamine is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heated to induce intramolecular electrophilic aromatic substitution, yielding 1-methyl-3,4-dihydroisoquinoline.[12]
-
Step 3: Oxidation: The resulting 1-methyl-3,4-dihydroisoquinoline is oxidized to this compound. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent with heating.
GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis and quantification of this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane or acetone.[13] An internal standard may be added for quantitative analysis.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 300.
-
Identification: The resulting mass spectrum is compared with a reference library (e.g., NIST) for confirmation. The retention time is also used for identification.
-
Biological Activity and Drug Development Potential
This compound and its parent structure, isoquinoline, are found in numerous natural products and have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1]
Inhibition of Cytochrome P450 Enzymes
This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6.[14] CYP2A6 is the primary enzyme responsible for the metabolism of nicotine in humans. Inhibition of this enzyme can slow down nicotine clearance, a strategy that is being explored for smoking cessation therapies.[15]
Potential Anticancer Activity of Isoquinoline Alkaloids
The broader class of isoquinoline alkaloids has been shown to exhibit anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[1][3][16] These effects are often mediated through the modulation of key signaling pathways.
While specific data for this compound is limited, the general mechanisms for isoquinoline alkaloids involve interactions with pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6]
Table 4: Potential Anticancer Mechanisms of Isoquinoline Alkaloids
| Mechanism | Key Molecular Targets/Pathways | Reference(s) |
| Induction of Apoptosis | Caspase activation, modulation of Bcl-2 family proteins | [3] |
| Cell Cycle Arrest | G1 or G2/M phase arrest, modulation of cyclins and CDKs | [3][5] |
| Induction of Autophagy | Regulation of PI3K/Akt/mTOR pathway, Beclin-1 activation | [3][5] |
| Enzyme Inhibition | Topoisomerases, protein kinases | [1] |
| DNA Intercalation | Direct binding to DNA, disrupting replication and transcription | [3] |
Conclusion
This compound is a compound of significant interest in both synthetic chemistry and medicinal research. Its well-defined structure and reactivity make it a valuable building block for the creation of novel chemical entities. Furthermore, its biological activities, particularly the inhibition of CYP2A6 and the potential anticancer effects characteristic of the broader isoquinoline alkaloid family, underscore its importance for drug development professionals. Further research into the specific molecular targets and mechanisms of action of this compound is warranted to fully exploit its therapeutic potential.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(1721-93-3) MS [m.chemicalbook.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Isoquinoline, 1-methyl- [webbook.nist.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. memphis.edu [memphis.edu]
- 14. Identification of inhibitors of the nicotine metabolising CYP2A6 enzyme--an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
An In-depth Technical Guide to 1-Methylisoquinoline: Properties, Synthesis, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylisoquinoline, a key heterocyclic aromatic compound. It details its physicochemical properties, established synthesis protocols, and its significant role as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Core Properties of this compound
This compound, also known as isoquinaldine, is a derivative of isoquinoline with a methyl group at the 1-position. This substitution significantly influences its chemical reactivity and makes it a versatile precursor in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1721-93-3 | [2][3] |
| Molecular Formula | C₁₀H₉N | [3] |
| Molecular Weight | 143.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 126-128 °C at 16 mmHg | [2] |
| Density | 1.078 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.6140 | |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
Synthesis of this compound: Experimental Protocol
The Bischler-Napieralski reaction is a cornerstone for the synthesis of this compound and its derivatives. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The following is a typical experimental protocol for the synthesis of this compound.
Bischler-Napieralski Synthesis Workflow
References
An In-Depth Technical Guide to the Synthesis of 1-Methylisoquinoline from Basic Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes to 1-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The document details the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.
Introduction
This compound is a fundamental structural motif present in numerous biologically active compounds and natural products. Its synthesis from basic, readily available precursors is a cornerstone of heterocyclic chemistry and crucial for the development of novel therapeutic agents. This guide explores the three most prominent methods for its synthesis, providing the necessary detail for practical application in a research and development setting.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The synthesis of this compound via this route involves the cyclization of N-(2-phenylethyl)acetamide to form 1-methyl-3,4-dihydroisoquinoline, followed by an oxidation step.
Reaction Pathway
The overall transformation involves two key steps: the intramolecular cyclization of an N-acyl-β-arylethylamine and the subsequent aromatization.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
-
Reactants: N-(2-phenylethyl)acetamide, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask, dissolve N-(2-phenylethyl)acetamide in a suitable solvent such as toluene or acetonitrile.
-
Add the dehydrating agent (e.g., POCl₃) dropwise to the solution while stirring, typically at room temperature or with gentle heating.[1]
-
The reaction mixture is then heated to reflux for several hours to drive the cyclization.
-
Upon completion, the reaction is quenched by carefully adding the mixture to ice-water.
-
The aqueous solution is then basified with a strong base (e.g., NaOH) to neutralize the acid.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried, and concentrated under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Dehydrogenation of 1-Methyl-3,4-dihydroisoquinoline
-
Reactants: 1-Methyl-3,4-dihydroisoquinoline, palladium on carbon (Pd/C).
-
Procedure:
-
Dissolve 1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as decalin or xylene.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Heat the mixture to reflux for several hours. The progress of the dehydrogenation can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
-
Purification: The final product is typically purified by vacuum distillation.
Quantitative Data
| Reaction Step | Starting Material | Reagents | Conditions | Yield | Reference |
| Cyclization | N-(2-phenylethyl)acetamide | POCl₃, Toluene | Reflux | ~70% | [2] |
| Dehydrogenation | 1-Methyl-3,4-dihydroisoquinoline | 10% Pd/C, Decalin | Reflux | Good to Excellent | [3] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone. For the synthesis of this compound, phenethylamine is reacted with acetaldehyde to form 1-methyl-1,2,3,4-tetrahydroisoquinoline, which is then oxidized.
Reaction Pathway
This synthesis is a two-step process involving the formation of a tetrahydroisoquinoline intermediate followed by its aromatization.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Reactants: Phenethylamine, acetaldehyde, acid catalyst (e.g., HCl, trifluoroacetic acid).
-
Procedure:
-
Dissolve phenethylamine in a suitable solvent, often an aqueous acidic solution.[4]
-
Cool the solution in an ice bath and add acetaldehyde dropwise with stirring.
-
The reaction mixture is then typically stirred at room temperature or gently heated for several hours to promote cyclization.[4]
-
After the reaction is complete, the mixture is basified with a suitable base (e.g., NaOH or NaHCO₃).
-
The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.
-
-
Purification: The crude product can be purified by column chromatography or distillation.
Step 2: Oxidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Reactants: 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an oxidizing agent (e.g., manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or palladium on carbon (Pd/C) with a hydrogen acceptor).
-
Procedure:
-
Dissolve the 1-methyl-1,2,3,4-tetrahydroisoquinoline in an appropriate solvent (e.g., chloroform for MnO₂ oxidation).
-
Add the oxidizing agent portion-wise to the stirred solution.
-
The reaction is typically stirred at room temperature or heated to reflux for several hours.
-
The progress of the oxidation is monitored by TLC.
-
Upon completion, the solid oxidant is filtered off, and the filtrate is concentrated.
-
-
Purification: The resulting this compound is purified by column chromatography or distillation.
Quantitative Data
| Reaction Step | Starting Material | Reagents | Conditions | Yield | Reference |
| Cyclization | Phenethylamine, Acetaldehyde | HCl | Heating | High (often >90%) | [5][6] |
| Oxidation | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MnO₂, Chloroform | Reflux | Moderate to Good | [7] |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a versatile method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. To synthesize this compound, acetophenone is used as the carbonyl precursor.
Reaction Pathway
The synthesis involves the formation of a Schiff base from acetophenone and aminoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization and aromatization.
Experimental Protocol
-
Reactants: Acetophenone, aminoacetaldehyde diethyl acetal, strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid (PPA)).[8]
-
Procedure:
-
Step 1 (optional, can be one-pot): Condense acetophenone with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base. This is often done by heating the two reactants, sometimes with azeotropic removal of water.
-
Step 2: Cyclization: The Schiff base (or the mixture of starting materials) is added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (often starting at 0 °C and then warming).[8]
-
The reaction mixture is stirred for a period of time, which can range from hours to days, and the temperature may be gradually increased.
-
The reaction is quenched by pouring the acidic mixture onto ice.
-
The aqueous solution is then carefully neutralized with a base.
-
The product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated.
-
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography.
Quantitative Data
| Starting Materials | Catalyst | Conditions | Yield | Reference |
| Acetophenone, Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | Heating | Variable, often moderate | [8][9] |
| Acetophenone, Aminoacetaldehyde diethyl acetal | Polyphosphoric acid | Heating | Moderate | [9] |
Conclusion
The synthesis of this compound can be effectively achieved through several classical methods, each with its own advantages and considerations. The Bischler-Napieralski reaction offers a reliable route through a dihydroisoquinoline intermediate. The Pictet-Spengler reaction provides access via a tetrahydroisoquinoline precursor, which is particularly useful when stereochemical control is desired in more complex analogs. The Pomeranz-Fritsch reaction allows for a direct synthesis from a ketone precursor, though yields can be variable. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the target molecules in drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to enable researchers to select and implement the most suitable method for their synthetic goals.
References
- 1. organicreactions.org [organicreactions.org]
- 2. rsc.org [rsc.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Spectroscopic Profile of 1-Methylisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for 1-methylisoquinoline, a significant heterocyclic compound utilized in various research and development applications, including medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design and synthesis.
Spectral Data Summary
The empirical formula for this compound is C₁₀H₉N, with a molecular weight of 143.19 g/mol .[1] The spectral data presented below has been compiled from various spectroscopic techniques to provide a complete analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals for the methyl and aromatic protons. The following table summarizes the chemical shifts (δ) and coupling constants (J) observed in a carbon tetrachloride (CCl₄) solvent.
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-3 | 8.291 | J(3,4) = 5.78 |
| H-4 | 7.363 | J(4,3) = 5.78 |
| H-5 | 7.689 | J(5,6) = 8.25 |
| H-6 | 7.548 | J(6,5) = 8.25, J(6,7) = 6.88 |
| H-7 | 7.471 | J(7,6) = 6.88, J(7,8) = 8.46 |
| H-8 | 8.013 | J(8,7) = 8.46 |
| 1-CH₃ | 2.889 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 158.8 |
| C-3 | 141.5 |
| C-4 | 120.1 |
| C-4a | 128.4 |
| C-5 | 127.0 |
| C-6 | 129.5 |
| C-7 | 126.1 |
| C-8 | 126.8 |
| C-8a | 136.0 |
| 1-CH₃ | 22.5 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (from methyl group) |
| 1620, 1580, 1495 | C=C and C=N Stretching (aromatic ring) |
| 1450 | C-H Bending (methyl group) |
| 850-750 | C-H Out-of-plane Bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 143 | 100.0 | [M]⁺ (Molecular Ion) |
| 142 | 10.9 | [M-H]⁺ |
| 115 | 28.3 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |
| 116 | 12.7 | [M-HCN]⁺ |
| 89 | 3.3 | [C₇H₅]⁺ |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectral data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the pulse width (typically a 90° pulse), relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A sufficient number of scans is acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates or the solvent is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Processing: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Proposed mass spectral fragmentation of this compound.
References
The 1-Methylisoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1-methylisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both naturally occurring and synthetic. Its unique structural features have made it a focal point in medicinal chemistry, leading to the discovery of derivatives with a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. The National Cancer Institute (NCI) has screened several isoquinoline derivatives, providing valuable data on their activity and selectivity.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected isoquinoline derivatives. The data is primarily derived from the NCI-60 human tumor cell line screen, which assesses the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of compounds.
| Compound/Derivative | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |
| Narciclasine (an isoquinolinone alkaloid) | NCI-60 Panel (Mean) | IC50 | 0.046 | [1] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Growth Percentage | 10.72% at 10µM | [1] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | Growth Percentage | 26.62% at 10µM | [1] |
| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | RPMI-8226 (Leukemia) | Growth Percentage | 34.33% at 10µM | [1] |
| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | MDA-MB-468 (Breast) | Growth Percentage | 19.94% at 10µM | [1] |
| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone | RPMI-8226 (Leukemia) | Growth Percentage | 28.68% at 10µM | [1] |
| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone | MDA-MB-468 (Breast) | Growth Percentage | 15.70% at 10µM | [1] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | IC50 | 0.91 | [2] |
| Compound 30a (imidazo[1,2-a]pyridine derivative) | MCF-7 (Breast) | IC50 | 12.12 | [3] |
| Compound 30a (imidazo[1,2-a]pyridine derivative) | MDA-MB-231 (Breast) | IC50 | 9.59 | [3] |
| Compound 30a (imidazo[1,2-a]pyridine derivative) | SK-BR-3 (Breast) | IC50 | 10.10 | [3] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.[4][5]
Cell Culture and Plating:
-
The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[6]
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 and 95% air before the addition of test compounds.[6]
Compound Preparation and Addition:
-
Test compounds are typically solubilized in dimethyl sulfoxide (DMSO) at a high concentration and then diluted to the desired test concentrations.[6]
-
Compounds are initially tested at a single high dose (10⁻⁵ M). If significant growth inhibition is observed, a five-dose assay is performed.[6][7]
Assay Endpoint and Data Analysis:
-
After a 48-hour incubation with the test compound, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).[6]
-
Cellular protein is stained with sulforhodamine B (SRB), a dye that binds to basic amino acids.[6]
-
The absorbance of the solubilized dye is measured at 515 nm to determine the relative cell growth.[6]
-
Data is analyzed to calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[7]
Signaling Pathways in Anticancer Activity
Isoquinoline alkaloids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[8][9]
-
Apoptosis Induction: Many isoquinoline derivatives induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[8]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by altering the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38 kinases, is a key regulator of cell growth and survival. Some isoquinoline alkaloids have been shown to modulate this pathway to induce apoptosis.[8]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism of action for many anticancer agents, including some isoquinoline derivatives.[10]
Antimicrobial Activity
The this compound scaffold is also a source of compounds with potent antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected isoquinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| HSN584 (Alkynyl isoquinoline) | Staphylococcus aureus (MRSA) | 4 | [11] |
| HSN739 (Alkynyl isoquinoline) | Staphylococcus aureus (MRSA) | 8 | [11] |
| HSN584 (Alkynyl isoquinoline) | Staphylococcus aureus (VRSA) | 4 | [11] |
| HSN739 (Alkynyl isoquinoline) | Staphylococcus aureus (VRSA) | 8 | [11] |
| Fluorophenylpropanoate ester 13 | Bacteria (Broad-range) | High Activity | [12] |
| Chlorinated phenyl carbamate 17, 18 | Bacteria (Broad-range) | High Activity | [12] |
| Chlorinated phenethyl carbamate 21, 22 | Bacteria (Broad-range) | High Activity | [12] |
| Chlorobenzoate 10 | Fungi (Broad-range) | High Activity | [12] |
| Chlorophenylpropanoate ester 14 | Fungi (Broad-range) | High Activity | [12] |
| Chlorophenethyl carbamate 22 | Fungi (Broad-range) | High Activity | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14][15]
Inoculum Preparation:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A standardized inoculum is prepared by suspending colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
The inoculum is further diluted to achieve the final desired concentration in the microtiter plate wells.
Antimicrobial Agent Dilution:
-
A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.[16]
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.[15][16]
MIC Determination:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]
Enzyme Inhibition
Certain this compound derivatives have been identified as inhibitors of specific enzymes, suggesting their potential as therapeutic agents for various diseases. A notable example is the inhibition of mitochondrial complex I.
Quantitative Enzyme Inhibition Data
The following table provides inhibition constants (Ki) or IC50 values for this compound-related compounds against specific enzymes.
| Compound/Derivative | Enzyme | Inhibition Parameter | Value (µM) | Reference |
| Quinoline-based derivative 8h | α-glucosidase | Ki | 38.2 | [17] |
| HHQ | ΔN20EhDHODH | Ki | 0.0023 | [18] |
Experimental Protocol: Mitochondrial Complex I Inhibition Assay
The activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase) can be measured spectrophotometrically by monitoring the oxidation of NADH.[19][20][21]
Mitochondria Isolation:
-
Mitochondria are isolated from a suitable source (e.g., cultured cells, animal tissue) by differential centrifugation.[19]
Assay Procedure:
-
The assay is typically performed in a 96-well plate or a cuvette.
-
Isolated mitochondria are incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of NADH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.[20][21]
-
The activity of complex I is calculated from the rate of NADH oxidation.
-
A known inhibitor of complex I, such as rotenone, is used as a positive control.[22]
Data Analysis:
-
The inhibitory activity of the test compound is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore the importance of this chemical entity in medicinal chemistry. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers engaged in the synthesis, evaluation, and optimization of this compound derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs for a range of human diseases. The visualization of key workflows and signaling pathways aims to provide a clear and concise understanding of the experimental and biological context surrounding this important scaffold.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 5. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylisoquinoline is a heterocyclic aromatic organic compound with a significant role as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its versatile chemical nature, allowing for participation in reactions like electrophilic aromatic substitution and nucleophilic addition, makes it a valuable precursor in medicinal chemistry and drug discovery.[1][2] However, its potential health hazards necessitate a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel.
This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, compiled from available safety data sheets and chemical literature. It is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements, and precautionary statements.
Table 1: GHS Classification
| Classification | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 / 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
| Acute Toxicity, Oral | 4 |
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[3][4][5] |
| H319 | Causes serious eye irritation.[3][4][5] | |
| H335 | May cause respiratory irritation.[3][4][5] | |
| H302 | Harmful if swallowed.[3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
| P264 | Wash skin thoroughly after handling.[5] | |
| P271 | Use only outdoors or in a well-ventilated area.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
GHS Pictograms:
Toxicological Information
For a related compound, 1,2,3,4-tetrahydro-6-ethoxy-7-methoxy-1-methylisoquinoline hydrochloride, an intraperitoneal LD50 of 93 mg/kg in mice has been reported, with toxic effects including convulsions and dyspnea.[7] While not directly applicable to this compound, this information suggests that related structures can exhibit significant toxicity.
Physical and Chemical Properties
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉N[8][9] |
| Molecular Weight | 143.19 g/mol [8][9] |
| Appearance | Colorless to light yellow liquid[1] |
| Melting Point | 10-12 °C[8] |
| Boiling Point | 126-128 °C at 16 mmHg[4][8] |
| Density | 1.078 g/mL at 25 °C[4][8] |
| Refractive Index | n20/D 1.6140[4][8] |
| Flash Point | >110 °C (>230 °F)[5] |
| Solubility | Moderately soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |
Handling and Storage
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Emergency Procedures
First-Aid Measures
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill)
In the event of a spill, follow these procedures while wearing appropriate PPE:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Absorb: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Figure 1: Workflow for handling a this compound spill.
Experimental Protocols
The following is a general procedure for the synthesis of this compound, adapted from established literature. Researchers should always perform a thorough risk assessment and adapt the procedure to their specific laboratory conditions.
Synthesis of this compound[10]
This synthesis involves the reaction of 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline with potassium hydroxide.
Materials:
-
2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline
-
95% Ethanol
-
85% Potassium hydroxide
-
Water
-
Ether
-
Anhydrous magnesium sulfate
-
500-ml round-bottomed flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a 500-ml round-bottomed flask equipped with a reflux condenser, place 62.2 g (0.227 mole) of 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline, 50 ml of 95% ethanol, and a solution of 37.6 g (0.57 mole) of 85% potassium hydroxide in 100 ml of water.[10]
-
Heat the mixture under reflux for 1.5 hours. The solid should dissolve, and the solution will become homogeneous.[10]
-
After cooling, extract the solution with four 75-ml portions of ether.[10]
-
Combine the ethereal extracts and wash with two 25-ml portions of water.[10]
-
Dry the ether solution with anhydrous magnesium sulfate.[10]
-
Filter to remove the drying agent and remove the ether by distillation.[10]
-
Distill the residue under reduced pressure to obtain colorless this compound. The boiling point is reported as 126-128 °C at 16 mmHg.[4][10]
Figure 2: General workflow for the synthesis of this compound.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not dispose of this compound down the drain.
Conclusion
This compound is a valuable chemical intermediate with known hazards. Adherence to the safety precautions and handling procedures outlined in this guide is crucial for minimizing risks in a laboratory setting. Researchers and drug development professionals must remain vigilant, utilize appropriate personal protective equipment, and be prepared for emergency situations. The lack of extensive toxicological data for this compound necessitates a conservative approach to its handling, treating it as a substance with significant potential for harm.
References
- 1. CAS 1721-93-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-甲基异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. RTECS NUMBER-NX5072760-Chemical Toxicity Database [drugfuture.com]
- 8. This compound | 1721-93-3 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: The Role of 1-Methylisoquinoline in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-methylisoquinoline scaffold in modern drug discovery. This versatile heterocyclic compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential in therapeutic areas including oncology, neurodegenerative diseases, and virology. This document outlines the key applications, mechanisms of action, and detailed experimental protocols for researchers engaged in the development of novel therapeutics based on the this compound core.
Therapeutic Applications & Mechanisms of Action
The this compound nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous natural alkaloids with potent biological activities. Synthetic derivatives have been developed to target a range of diseases through various mechanisms of action.
Oncology
Isoquinoline derivatives are a significant class of compounds investigated for their anticancer properties. Their mechanisms often involve the disruption of fundamental cellular processes required for tumor growth and proliferation.
-
Inhibition of Tubulin Polymerization: A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. Certain derivatives of isoquinoline have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] For instance, specific hydroxy-substituted indolo[2,1-alpha]isoquinolines have been identified as inhibitors of tubulin polymerization, binding to the colchicine-binding site.[1]
-
Inhibition of Signaling Pathways: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[2] Its dysregulation is a hallmark of many cancers. Several natural and synthetic compounds are known to inhibit this pathway, and the isoquinoline scaffold is explored for developing such inhibitors.[3]
-
Cytotoxicity: Various phenylaminoisoquinolinequinones and other derivatives have demonstrated direct cytotoxic effects against a range of human cancer cell lines, including those of the stomach, lung, and bladder.[4] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.[5]
Neuroprotection
The reduced form, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous compound found in the mammalian brain that exhibits significant neuroprotective properties, making it a lead structure for drugs targeting neurodegenerative disorders like Parkinson's disease.[6][7][8]
-
MAO Inhibition and Antioxidant Activity: 1MeTIQ acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine.[7] By inhibiting MAO, 1MeTIQ shifts dopamine catabolism away from pathways that produce oxidative stress, thereby protecting dopaminergic neurons.[7] Its ability to scavenge free radicals further contributes to its neuroprotective effects.[6]
Antiviral Activity
The isoquinoline framework is present in alkaloids that exhibit a broad spectrum of antiviral activities. Research has focused on developing derivatives effective against various viruses, including influenza and coronaviruses.
-
Inhibition of Viral Replication Pathways: Certain bis-benzylisoquinoline alkaloids have demonstrated potent antiviral effects. For example, aromoline has shown strong activity against multiple SARS-CoV-2 variants by potentially interfering with the spike protein/ACE2 interaction.[9] Other isoquinoline derivatives may inhibit viral replication by modulating host cell signaling pathways that the virus hijacks for its life cycle, such as the MEK/ERK pathway.
Quantitative Data of this compound Derivatives
The following tables summarize the in vitro potency of various derivatives based on the isoquinoline scaffold. It is important to note that this compound itself is often used as a starting scaffold, with derivatization being key to achieving high potency.
Table 1: Anticancer Activity of Selected Isoquinoline Derivatives
| Compound Class | Cell Line(s) | Assay Type | IC50 Value (µM) | Reference |
| Narciclasine (Isoquinolinone Alkaloid) | NCI-60 Panel (Mean) | Cytotoxicity | 0.046 | [4] |
| Dihydroindolo[2,1-a]isoquinoline (6c) | N/A | Tubulin Polymerization | 3.1 ± 0.4 | [1] |
| Dihydroindolo[2,1-a]isoquinoline (6b) | N/A | Tubulin Polymerization | 11 ± 0.4 | [1] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (Average) | Cytotoxicity (GI50) | ~6.6 | [4] |
| Quinobenzothiazine Derivatives | Various | Cytotoxicity | 5.3 - 9.3 | [10] |
Table 2: Antiviral Activity of Selected Isoquinoline Derivatives
| Compound | Virus Variant | Assay Type | IC50 Value (µM) | Reference |
| Aromoline | SARS-CoV-2 (D614G) | Pseudovirus Neutralization | 0.67 | [9] |
| Aromoline | SARS-CoV-2 (Delta) | Pseudovirus Neutralization | 0.47 | [9] |
| Aromoline | SARS-CoV-2 (Omicron) | Pseudovirus Neutralization | 0.86 | [9] |
| Other Bis-benzylisoquinoline Analogs | SARS-CoV-2 Variants | Pseudovirus Neutralization | 1.24 - 2.86 | [9] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of 1-Substituted Isoquinolines (General)
The Bischler-Napieralski synthesis is a classical method for preparing 1-substituted-3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinoline.[11]
Objective: To synthesize a 1-substituted isoquinoline derivative.
Materials:
-
β-phenylethylamine derivative
-
Acid chloride or anhydride (e.g., acetyl chloride for this compound)
-
Lewis acid catalyst (e.g., POCl₃ or P₂O₅)
-
Dehydrogenation agent (e.g., Palladium on carbon)
-
Anhydrous solvents (e.g., toluene, acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Amide Formation: Dissolve the β-phenylethylamine derivative in an anhydrous solvent. Add the corresponding acid chloride or anhydride dropwise while stirring, often in the presence of a non-nucleophilic base to scavenge HCl.
-
Cyclization: To the resulting amide, add a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and heat the mixture to reflux. This promotes intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench with ice water. Basify the aqueous solution and extract the product with an organic solvent (e.g., dichloromethane).
-
Dehydrogenation: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene) and add a dehydrogenation catalyst, such as 10% palladium on carbon. Heat the mixture to reflux to introduce the aromaticity.
-
Purification: Monitor the reaction by TLC. Upon completion, filter the catalyst and purify the final 1-substituted isoquinoline product by column chromatography or recrystallization.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]
Objective: To determine the IC50 value of a this compound derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).[15][16][17]
Objective: To determine if a this compound derivative inhibits tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, with glycerol)
-
Guanosine-5'-triphosphate (GTP)
-
Test compound, positive control (e.g., colchicine), and vehicle control (DMSO)
-
Temperature-controlled microplate reader (absorbance at 340 nm)
-
Pre-warmed 96-well plates
Procedure:
-
Preparation: Reconstitute tubulin to a final concentration of ~3 mg/mL in G-PEM buffer.[15] Prepare dilutions of the test compound and controls.
-
Reaction Setup: In a pre-warmed 96-well plate (37°C), add the reconstituted tubulin solution to each well. Then add the test compound at various concentrations (e.g., 0.1 µM to 10 µM).[15]
-
Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[15][16]
-
Data Analysis: Plot the absorbance (OD at 340 nm) versus time for each concentration. Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the percent inhibition at a specific time point (e.g., 60 minutes) and determine the IC50 value if a dose-response relationship is observed.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and initial characterization of bioactive this compound derivatives.
Caption: Drug discovery workflow for this compound derivatives.
Canonical NF-κB Signaling Pathway
This diagram shows the canonical NF-κB signaling pathway, a common target for anti-inflammatory and anticancer drugs. Isoquinoline derivatives can potentially inhibit this pathway at multiple points, such as IKK activation or NF-κB translocation.
Caption: Overview of the canonical NF-κB signaling pathway.
Mechanism of Tubulin Polymerization Inhibition
This diagram illustrates how certain this compound derivatives can disrupt cell division by inhibiting the formation of microtubules.
Caption: Disruption of microtubule dynamics by tubulin inhibitors.
References
- 1. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application of 1-Methylisoquinoline Derivatives in Fluorescent Probe Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a key structural motif in numerous biologically active compounds, offers a versatile platform for the development of novel fluorescent probes.[1] While 1-methylisoquinoline itself is not extensively used directly as a fluorescent marker, its derivatives, particularly those synthesized from precursors like 1-methyl-3,4-dihydroisoquinoline, have emerged as promising fluorophores for biological imaging and sensing applications.[2] These probes are valued for their tunable photophysical properties, including a broad fluorescence range and large Stokes shifts, which are advantageous for minimizing self-quenching and background interference in complex biological environments.[2]
This document provides detailed application notes and protocols for the use of this compound-related fluorescent probes, focusing on a class of compounds known as boroisoquinolines. These notes are intended for researchers, scientists, and drug development professionals interested in leveraging these novel fluorophores for in vitro and in vivo studies.
Quantitative Data Presentation
The photophysical properties of fluorescent probes are critical for their effective application. The following table summarizes key quantitative data for representative boroisoquinoline derivatives synthesized from a 1-methylidene-3,4-dihydroisoquinoline core, which is closely related to this compound.
| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Range (nm) | Reference |
| Boroisoquinolines | Not specified | Not specified | >100 | 400-600 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of boroisoquinoline fluorescent probes and a general procedure for their application in cellular imaging.
Protocol 1: Synthesis of Boroisoquinolines from 1-Methyl-3,4-dihydroisoquinoline Derivatives
This protocol is adapted from the synthesis of 1-methylidene-1,2,3,4-tetrahydroisoquinolines, the precursors to boroisoquinolines.[2]
Materials:
-
1-methyl-3,4-dihydroisoquinoline derivatives
-
Butyllithium (BuLi) or Lithium diisopropylamide (LDA)
-
Appropriate ester for functionalization
-
Anhydrous tetrahydrofuran (THF)
-
BF3·OEt2
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Dioxane
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Deprotonation of the Methyl Group:
-
Dissolve the 1-methyl-3,4-dihydroisoquinoline derivative in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add BuLi or LDA to deprotonate the methyl group, leading to the formation of a lithiated intermediate.
-
-
Addition of Ester:
-
To the cooled solution, add the desired ester dropwise to introduce the desired functional group at the 1-position.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent and purify using standard chromatographic techniques to obtain the 1-methylidene-1,2,3,4-tetrahydroisoquinoline.
-
-
Formation of Boroisoquinoline:
-
Dissolve the purified 1-methylidene-1,2,3,4-tetrahydroisoquinoline in DCM.
-
Add BF3·OEt2 and DIPEA to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Purify the resulting boroisoquinoline derivative using column chromatography.
-
-
Dehydrogenation (Optional for Aromatic Derivatives):
-
For the synthesis of fully aromatic boroisoquinolines, dissolve the product from step 3 in dioxane.
-
Add Pd/C as a catalyst.
-
Heat the mixture at 200 °C for 90 minutes.
-
Filter the catalyst and purify the final aromatic boroisoquinoline product.
-
Protocol 2: General Protocol for Cellular Imaging with Isoquinoline-Based Fluorescent Probes
This protocol provides a generalized methodology for staining live cells with isoquinoline-based fluorescent probes.[1] Optimization of probe concentration and incubation time is crucial for each specific cell type and experimental setup.
Materials:
-
Isoquinoline-based fluorescent probe stock solution (e.g., in DMSO)
-
Cell culture medium appropriate for the cell line
-
Live cells cultured on a suitable imaging dish or slide
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the isoquinoline-based fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells with the fluorescent probe for the desired period (e.g., 30 minutes to 4 hours) at 37 °C in a CO2 incubator. The optimal incubation time will vary depending on the probe and cell type.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the specific isoquinoline-based probe.
-
Visualizations
The following diagrams illustrate the synthesis workflow for boroisoquinolines and a conceptual signaling pathway for a "turn-on" fluorescent probe.
Caption: Synthesis workflow for boroisoquinoline fluorescent probes.
Caption: Conceptual mechanism of a "turn-on" fluorescent probe.
References
Application Notes and Protocols: 1-Methylisoquinoline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-methylisoquinoline as a ligand in coordination chemistry. This compound, a heterocyclic aromatic organic compound, serves as a versatile ligand, forming stable complexes with a variety of transition metals.[1][2][3] These complexes exhibit interesting photophysical, catalytic, and biological properties, making them promising candidates for applications in materials science, catalysis, and drug development.[4][5][6]
Application Notes
Photophysical Applications: Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)
Coordination complexes of this compound derivatives with heavy transition metals, particularly iridium(III), are of significant interest for their use as phosphorescent emitters in OLEDs.[4][7][8] The strong spin-orbit coupling induced by the heavy metal facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to highly efficient phosphorescence. The emission color of these complexes can be tuned by modifying the substituents on the isoquinoline ligand.[8]
Key Properties of Iridium(III)-1-phenylisoquinoline Complexes (as a model for this compound complexes):
| Property | Value | Reference |
| Absorption Maximum (MLCT/LLCT) | ~444 nm | [4] |
| Molar Extinction Coefficient (at 444 nm) | 7800 M⁻¹ cm⁻¹ | [4] |
| Excited State Lifetime (τ) | 2.8 µs | [4] |
| Photoluminescence Quantum Yield (Φem) | 0.08 - 0.17 | [7] |
| Emission Wavelength | 695 - 714 nm | [7] |
Note: Data presented is for the closely related 1-phenylisoquinoline ligand as a proxy for this compound due to the availability of detailed photophysical data.
Biological Applications: Anticancer and Antimicrobial Agents
Transition metal complexes of isoquinoline derivatives have shown promising biological activity, including anticancer and antimicrobial properties.[3][6] Copper(II) complexes, in particular, have been investigated for their cytotoxic effects against various cancer cell lines.[1][6] The coordination of the isoquinoline ligand to the metal center can enhance the biological activity compared to the free ligand.[3]
In Vitro Cytotoxicity of a Copper(II) Complex with an Isoquinoline Derivative:
| Cell Line | IC₅₀ (µg/mL) |
| HepG2 (Hepatoma) | 5.04 |
| LS180 (Colon Cancer) | 14.89 |
| T98G (Glioblastoma) | 7.98 |
| A375 (Melanoma) | >100 |
Note: Data is for a Cu(II) complex with a 1-(isoquinolin-3-yl)heteroalkyl-2-one ligand, demonstrating the potential of isoquinoline-based copper complexes.[1]
Catalytic Applications
Ruthenium(II) complexes are known for their catalytic activity in a variety of organic transformations.[9][10] While specific catalytic applications using this compound as a ligand are not extensively detailed in the reviewed literature, the coordination chemistry of ruthenium with N-heterocyclic ligands suggests their potential in C-H bond activation and functionalization reactions.[11][12] The this compound ligand can act as a directing group, facilitating site-selective catalysis.
Experimental Protocols
Synthesis of a Copper(II)-1-Methylisoquinoline Complex
This protocol is adapted from the synthesis of copper(II) complexes with 1-(isoquinolin-3-yl)heteroalkyl-2-ones.[1]
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in 10 mL of warm ethanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in 15 mL of dimethylformamide.
-
Slowly add the ethanolic solution of this compound to the DMF solution of copper(II) chloride with constant stirring.
-
A color change should be observed, indicating the formation of the complex.
-
Reflux the reaction mixture for 3 hours.
-
Allow the solution to cool to room temperature.
-
Slowly evaporate the solvent in a fume hood or under reduced pressure.
-
Wash the resulting solid precipitate with cold diethyl ether and dry it under vacuum.
Characterization:
-
Infrared (IR) Spectroscopy: Look for a shift in the C=N stretching vibration of the isoquinoline ring upon coordination to the copper center. New bands in the low-frequency region (below 500 cm⁻¹) may be attributed to Cu-N bonds.
-
Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex.
-
UV-Vis Spectroscopy: Record the electronic absorption spectrum to identify the d-d transitions of the copper(II) ion and charge transfer bands.
Synthesis of an Iridium(III)-1-Methylisoquinoline Complex
This protocol is a general adaptation based on the synthesis of cyclometalated Iridium(III) complexes with phenyl-isoquinoline derivatives.[4][8]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound
-
Ancillary ligand (e.g., 2,2'-bipyridine)
-
2-Ethoxyethanol
-
Water
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask, combine Iridium(III) chloride hydrate (1 mmol) and this compound (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature, which should result in the formation of an iridium-bridged dimer.
-
Collect the precipitate by filtration and wash with methanol.
-
In a separate reaction, reflux the iridium dimer (0.5 mmol) with the ancillary ligand (e.g., 2,2'-bipyridine, 1.1 mmol) in 2-ethoxyethanol (15 mL) for 12 hours under a nitrogen atmosphere.
-
After cooling, add water to precipitate the crude product.
-
Collect the solid by filtration and purify by column chromatography on silica gel using a dichloromethane/hexane solvent system.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex and the coordination of the ligands.
-
Mass Spectrometry (FAB-MS or ESI-MS): To determine the molecular weight of the complex.
-
Photoluminescence Spectroscopy: To measure the emission spectrum, quantum yield, and excited-state lifetime.
Visualizations
Caption: General workflow for the synthesis and characterization of this compound coordination complexes.
Caption: A proposed catalytic cycle for a Ruthenium-catalyzed reaction involving a this compound ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile units for efficient NIR organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications | Research, Society and Development [rsdjournal.org]
- 10. View of Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications [rsdjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the qualitative and quantitative analysis of 1-methylisoquinoline. The methodologies described are based on established analytical principles for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity suitable for various sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.
Quantitative Data Summary
While specific validated data for this compound is not extensively published, the following table presents expected performance characteristics for a well-developed HPLC-UV method, based on data from analogous isoquinoline derivatives.[1][2]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Bulk Drug): Accurately weigh a known amount of the bulk drug substance, dissolve it in methanol, and dilute it with the mobile phase to a concentration that falls within the calibration curve range.
-
Sample Preparation (Formulations): An appropriate extraction method may be required for formulated products. This could involve dissolution in a suitable solvent, followed by sonication, centrifugation, and filtration to remove excipients. The final extract should be diluted with the mobile phase.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
HPLC-UV Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for analyzing this compound in complex matrices, such as biological samples or for trace-level impurity profiling.
Quantitative Data Summary
The following table outlines the expected performance characteristics for a validated GC-MS method for this compound, based on methods for similar compounds.[3][4][5]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, deuterated compound)
-
Acetonitrile (GC grade)
-
Methanol (GC grade)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Helium (carrier gas)
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
SIM Ions (example): m/z 143 (molecular ion), 142, 115
-
MRM Transition (example): To be determined by infusing a standard solution. A potential transition could be 143 -> 115.
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
Standard and QC Preparation: Spike known amounts of this compound and a constant concentration of the internal standard into a blank biological matrix to prepare calibration standards and quality control samples.
-
Protein Precipitation: To a 100 µL aliquot of plasma sample (or standard/QC), add 200 µL of cold acetonitrile containing the internal standard.[4][5]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS.
GC-MS Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Methylisoquinoline in Electrochemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylisoquinoline, a heterocyclic aromatic compound, presents significant potential in the development of novel electrochemical sensors. Its unique electronic properties, arising from the nitrogen-containing isoquinoline ring system, make it an attractive candidate for creating sensitive and selective sensing platforms. The presence of the methyl group at the 1-position can further influence its electronic characteristics and solubility. This document provides detailed application notes and protocols for the prospective use of this compound in the fabrication of electrochemical sensors, particularly through electropolymerization to form a functional polymer film on an electrode surface. While direct applications of this compound in this specific context are an emerging area of research, the protocols and concepts presented here are based on established principles of electrochemical sensor design using analogous isoquinoline and quinoline derivatives.
Principle of Operation
The proposed application of this compound in electrochemical sensors is primarily based on its ability to be electropolymerized onto a conductive electrode surface. This process creates a thin, stable, and electroactive polymer film, poly(this compound). This polymer-modified electrode can then be used for the detection of various analytes through several mechanisms:
-
Direct Electrocatalysis: The polymer film can facilitate the oxidation or reduction of target analytes that have slow kinetics on a bare electrode, leading to an enhanced and more easily measurable signal.
-
Interference Mitigation: The polymer can act as a selective barrier, preventing interfering species from reaching the electrode surface while allowing the analyte of interest to pass through.
-
Preconcentration: The film can accumulate the analyte at the electrode surface through electrostatic or hydrophobic interactions, thereby increasing the sensitivity of the measurement.
The inherent electrochemical activity of the isoquinoline moiety is central to these functions. The nitrogen atom and the aromatic system can participate in electron transfer processes, making the resulting polymer film a versatile platform for various sensing applications.
Application Notes
1. Sensor for Neurotransmitter Detection:
-
Concept: Abnormal levels of neurotransmitters are linked to various neurological disorders.[1][2][3] Electrochemical sensors offer a promising avenue for their rapid and sensitive detection.[4][5] A poly(this compound) modified electrode could be employed for the sensitive detection of electroactive neurotransmitters such as dopamine, serotonin, and epinephrine. The polymer film may exhibit catalytic activity towards their oxidation, allowing for detection at lower potentials and with higher sensitivity compared to unmodified electrodes.
-
Advantages: The potential for low-cost, rapid analysis makes this approach suitable for point-of-care diagnostics and in-vitro studies relevant to drug development.
2. Platform for Biosensor Development:
-
Concept: The poly(this compound) film can serve as a robust matrix for the immobilization of biomolecules like enzymes, antibodies, or DNA. The polymer's functional groups can be further modified to facilitate covalent attachment of these biorecognition elements. For example, an enzyme-modified electrode could be used for the detection of its specific substrate (e.g., glucose oxidase for glucose).
-
Advantages: This approach combines the specificity of biological recognition with the sensitivity of electrochemical transduction, leading to highly selective biosensors.
3. Environmental Monitoring:
-
Concept: The sensor could be adapted for the detection of environmental pollutants, such as phenolic compounds or heavy metal ions. The polymer film can be designed to interact specifically with the target pollutant, leading to a measurable change in the electrochemical signal.
-
Advantages: The development of portable and cost-effective electrochemical sensors is crucial for in-field environmental monitoring.
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of a poly(this compound) modified electrochemical sensor.
Protocol 1: Electrode Preparation and Cleaning
-
Working Electrode: A glassy carbon electrode (GCE, 3 mm diameter) is typically used as the substrate. Other materials like gold or platinum can also be employed.
-
Polishing: The GCE surface is polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Sonication: The polished electrode is sonicated in deionized water, followed by ethanol, and then deionized water again (5 minutes each step) to remove any adsorbed particles.
-
Drying: The cleaned electrode is dried under a stream of nitrogen gas.
Protocol 2: Electropolymerization of this compound
-
Monomer Solution: Prepare a solution of this compound (e.g., 10 mM) in an appropriate solvent and supporting electrolyte. Acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP) is a common choice for non-aqueous systems. For aqueous systems, a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0) can be tested.
-
Electrochemical Cell: Assemble a standard three-electrode cell containing the cleaned working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Electropolymerization: The poly(this compound) film is grown on the electrode surface using cyclic voltammetry (CV).
-
Potential Range: Scan the potential in a range where the monomer is oxidized (e.g., from 0 V to +1.5 V vs. Ag/AgCl). The exact range should be determined by running an initial CV of the monomer solution.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: Perform 10-20 cycles. An increase in the peak current with each cycle indicates successful polymer growth.
-
-
Washing: After electropolymerization, the modified electrode is rinsed thoroughly with the solvent to remove any unreacted monomer.
Protocol 3: Electrochemical Characterization and Sensing Application
-
Characterization: The modified electrode is characterized in a monomer-free electrolyte solution using CV and electrochemical impedance spectroscopy (EIS) to confirm the presence and properties of the polymer film.
-
Analyte Detection: The sensor's performance is evaluated by recording the electrochemical response to the target analyte using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for higher sensitivity.
-
Prepare a series of standard solutions of the analyte in the supporting electrolyte.
-
Record the voltammetric response of the modified electrode in each standard solution.
-
Plot a calibration curve of the peak current versus the analyte concentration.
-
Data Presentation
The performance of an electrochemical sensor is typically evaluated based on several key parameters. The following table provides a template for summarizing the quantitative data that would be obtained from the characterization of a hypothetical poly(this compound) based sensor for dopamine.
| Parameter | Value | Electrochemical Technique | Conditions |
| Linear Range | 0.1 µM - 100 µM | Differential Pulse Voltammetry | 0.1 M PBS, pH 7.0 |
| Limit of Detection (LOD) | 0.03 µM (S/N = 3) | Differential Pulse Voltammetry | 0.1 M PBS, pH 7.0 |
| Sensitivity | 0.5 µA/µM | Differential Pulse Voltammetry | 0.1 M PBS, pH 7.0 |
| Response Time | < 5 seconds | Amperometry | 0.1 M PBS, pH 7.0 |
| Selectivity | No significant interference from 100-fold excess of ascorbic acid and uric acid | Differential Pulse Voltammetry | 0.1 M PBS, pH 7.0 |
| Reproducibility (RSD) | 3.5% (n=5) | Differential Pulse Voltammetry | 10 µM Dopamine |
| Stability | 92% of initial response after 15 days | Differential Pulse Voltammetry | Stored at 4°C |
Visualizations
Workflow for Sensor Fabrication
Caption: Workflow for the fabrication and application of a poly(this compound) modified electrode.
Proposed Sensing Mechanism
Caption: Proposed mechanism of analyte detection at a poly(this compound) modified electrode.
Conclusion
This compound holds promise as a valuable building block for the development of advanced electrochemical sensors. Through techniques like electropolymerization, it can be used to create stable and electroactive films on electrode surfaces. These modified electrodes have the potential for a wide range of applications, from medical diagnostics to environmental monitoring. The protocols and concepts outlined in this document provide a foundation for researchers to explore the exciting possibilities of this compound in the field of electrochemical sensing. Further research is warranted to fully elucidate its electrochemical properties and optimize sensor performance for specific applications.
References
Application Notes and Protocols for Determining the In Vitro Bioactivity of 1-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to characterize the bioactivity of 1-Methylisoquinoline. The following sections detail methodologies for assessing its cytotoxic, enzyme-inhibiting, and signal-modulating properties. All quantitative data from related isoquinoline compounds found in the literature are provided for reference, as specific experimental values for this compound are not extensively available. It is recommended to empirically determine the bioactivity of this compound using the protocols outlined below.
Assessment of Cytotoxic Activity
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is a foundational step in determining the potential anticancer properties of this compound.[1][2]
Data Presentation: Cytotoxicity of Isoquinoline Derivatives
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents data for related isoquinoline compounds to provide a comparative baseline. Researchers should determine the IC50 value for this compound experimentally.[1][3][4][5]
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoquinoline Derivatives | HeLa (Cervical Cancer) | Varies | Doxorubicin | ~0.1 - 1 |
| Isoquinoline Derivatives | A549 (Lung Cancer) | Varies | Cisplatin | ~5 - 20 |
| Isoquinoline Derivatives | MCF-7 (Breast Cancer) | Varies | Doxorubicin | ~0.5 - 2 |
| Isoquinoline Derivatives | HCT-116 (Colon Cancer) | Varies | 5-Fluorouracil | ~2 - 10 |
Experimental Protocol: MTT Assay[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.[1]
-
Experimental Workflow: MTT Assay
Enzyme Inhibition Assays
This compound and its structural analogs have been reported to inhibit several key enzymes involved in neurotransmission and inflammation. The following protocols outline methods to quantify the inhibitory potential of this compound against Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and Cyclooxygenases (COX).
Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are important enzymes in the metabolism of monoamine neurotransmitters.[][7] Inhibition of these enzymes is a key mechanism for antidepressant and neuroprotective drugs.
| Compound Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoquinoline Derivatives | MAO-A | Varies | Moclobemide | ~2-6 |
| Isoquinoline Derivatives | MAO-B | Varies | Selegiline | ~0.01-0.1 |
This protocol is based on a commercially available luminescent assay kit.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate
-
Luciferin detection reagent
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions to achieve a range of final assay concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add MAO-A or MAO-B enzyme to each well.
-
Add the this compound dilutions or vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add the luciferin detection reagent to each well to stop the enzymatic reaction and generate a luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(Luminescence of Control - Luminescence of Treated) / (Luminescence of Control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine.[11][12] Its inhibition is a therapeutic strategy for Alzheimer's disease and other neurological disorders.
Specific IC50 values for this compound are not well-documented. The table below presents data for other isoquinoline alkaloids.[11][13][14]
| Compound Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoquinoline Alkaloids | AChE | Varies | Galantamine | ~1-5 |
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Reaction:
-
To a 96-well plate, add phosphate buffer, DTNB solution, and the this compound dilutions or vehicle control.
-
Add the AChE solution to initiate a pre-incubation period of 15 minutes at 25°C.
-
Start the reaction by adding the ATCI solution.
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Calculate Reaction Rate:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50.
-
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[15][16][17] Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
Specific IC50 values for this compound against COX enzymes are not available. The following table provides reference data for a common NSAID.[15][18][19]
| Enzyme | Reference Compound | IC50 (µM) |
| COX-1 | Ibuprofen | ~5-15 |
| COX-2 | Celecoxib | ~0.04-0.1 |
This protocol is based on a commercially available colorimetric assay kit.
Materials:
-
This compound
-
Ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Colorimetric substrate
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation:
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme.
-
Add the this compound dilutions or vehicle control.
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Add arachidonic acid to start the reaction.
-
Incubate for a defined period (e.g., 2 minutes).
-
-
Detection:
-
Add the colorimetric substrate to develop the color.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(Absorbance of Control - Absorbance of Treated) / (Absorbance of Control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50.
-
Modulation of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis.[20][21][22] Aberrant activation of this pathway is common in cancer. Western blotting is a key technique to investigate the effect of compounds like this compound on the phosphorylation status of key proteins in this pathway.
Data Presentation: Effect of Isoquinoline Derivatives on PI3K/Akt Pathway Proteins
| Target Protein | Expected Observation after Treatment | Functional Implication |
| Phospho-Akt (p-Akt) | Downregulation | Inhibition of pro-survival signaling |
| Total Akt | No significant change | Affects activation state, not total protein level |
Experimental Protocol: Western Blot Analysis[22][23]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Wash the membrane and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of p-Akt to total Akt and to the loading control (β-actin).
-
Express the results as fold change relative to the vehicle control.
Signaling Pathway Diagram: PI3K/Akt Pathway and Potential Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Methylisoquinoline in the Creation of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-methylisoquinoline as a versatile building block in the synthesis of novel materials. The applications covered range from the development of new therapeutic agents to the creation of advanced functional materials for electronics and sensing.
Application Note: Synthesis of Novel Antibacterial Agents
This compound and its derivatives serve as valuable scaffolds for the development of new antibacterial agents. The isoquinoline core is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities. By modifying the this compound structure, it is possible to synthesize novel tricyclic isoquinoline derivatives with potent activity against various bacterial strains, including drug-resistant pathogens.
Logical Relationship: From this compound to Antibacterial Agents
Caption: Synthetic workflow from this compound to antibacterial compounds.
Experimental Protocol: Synthesis of Tricyclic Isoquinoline Derivatives
This protocol is adapted from the synthesis of related tricyclic isoquinoline derivatives with demonstrated antibacterial properties.
Materials:
-
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (can be synthesized from a this compound precursor)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene, anhydrous
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
To a solution of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in anhydrous toluene, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tricyclic isoquinoline derivative.
Quantitative Data: Antibacterial Activity of Isoquinoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 8d | Staphylococcus aureus | 16 | [1] |
| Enterococcus faecium | 128 | [1] | |
| 8f | Staphylococcus aureus | 32 | [1] |
| Streptococcus pneumoniae | 32 | [1] | |
| Enterococcus faecium | 64 | [1] |
Application Note: Development of Novel Fluorescent Probes
This compound derivatives are excellent candidates for the development of novel fluorophores. The rigid, planar structure of the isoquinoline ring system provides a good foundation for creating molecules with high quantum yields and tunable emission spectra. These fluorescent probes can be employed in various applications, including biological imaging and sensing.
Experimental Workflow: Synthesis of Boroisoquinoline Fluorophores
References
Application Notes and Protocols: 1-Methylisoquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylisoquinoline is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] While the broader isoquinoline scaffold is found in numerous natural products and pharmaceuticals, and some isoquinoline derivatives are utilized as ligands in catalysis, this compound itself is not commonly employed as a catalyst in organic reactions.[2][3] Its primary role in synthetic chemistry is that of a reactive substrate and a precursor to a variety of functionalized isoquinoline derivatives.[1] The methyl group at the 1-position is particularly reactive and can participate in a range of chemical transformations.
These application notes provide an overview of the synthetic utility of this compound and a detailed protocol for a representative reaction, highlighting its application as a starting material in the construction of more complex heterocyclic systems.
Application: Synthesis of Thiadiazolyl Isoquinoline Derivatives
This compound can be utilized as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. One such application is its reaction with arylisothiocyanates to form an intermediate thioanilide, which can then be cyclized with hydrazonoyl halides to yield thiadiazolyl isoquinoline derivatives.[4] This multi-step synthesis demonstrates the utility of this compound as a scaffold for creating complex molecular architectures.
Experimental Protocol: Synthesis of a 2-(1-Isoquinolinemethylidene)-1,3,4-thiadiazole Derivative
This protocol describes a representative procedure for the synthesis of a thiadiazolyl isoquinoline derivative starting from this compound.
Materials:
-
This compound
-
Arylisothiocyanate (e.g., phenylisothiocyanate)
-
Hydrazonoyl halide (e.g., N-aryl-C-chlorohydrazonoyl chloride)
-
Ethanol
-
Triethylamine
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Thioanilide Intermediate
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL) in a round-bottom flask, add the arylisothiocyanate (1.2 mmol, 1.2 equiv).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude thioanilide intermediate can be used in the next step without further purification.
-
-
Step 2: Cyclization to the Thiadiazolyl Isoquinoline Derivative
-
Dissolve the crude thioanilide intermediate in dichloromethane (15 mL).
-
Add the hydrazonoyl halide (1.0 mmol, 1.0 equiv) to the solution.
-
Add triethylamine (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired thiadiazolyl isoquinoline derivative.
-
Data Presentation
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Base | Reaction Time (h) | Yield (%) |
| This compound | Phenylisothiocyanate | N-Aryl-C-chlorohydrazonoyl chloride | Ethanol, Dichloromethane | Triethylamine | 16-22 | 75-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions used.
Visualizations
Experimental Workflow for the Synthesis of Thiadiazolyl Isoquinoline Derivatives
Caption: A flowchart illustrating the key steps in the synthesis of thiadiazolyl isoquinoline derivatives.
Concluding Remarks
While this compound is not established as a catalyst in organic reactions, it remains a valuable and reactive starting material for the synthesis of a wide range of complex heterocyclic compounds. The protocol provided herein serves as a representative example of its utility as a building block in synthetic organic chemistry. Researchers and professionals in drug development can leverage the reactivity of the this compound core to design and synthesize novel molecules with potential therapeutic applications. Further exploration of its reactivity is likely to uncover new synthetic routes and molecular scaffolds.
References
Troubleshooting & Optimization
Overcoming solubility issues of 1-Methylisoquinoline in aqueous media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges of 1-Methylisoquinoline in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
A1: this compound is a heterocyclic aromatic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structure consists of a benzene ring fused to a pyridine ring, making it predominantly hydrophobic.[1] This nonpolar nature leads to limited solubility in polar solvents like water.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The main techniques to enhance the aqueous solubility of poorly soluble compounds like this compound can be divided into physical and chemical modifications. Key strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the use of surfactants.[3][4]
Q3: Is pH adjustment a suitable method for this compound?
A3: Yes. As an analogue of isoquinoline, this compound is a weak base (isoquinoline pKa is 5.14).[5] In acidic solutions (pH < pKa), the molecule becomes protonated, forming a more soluble salt.[6][7] Therefore, lowering the pH of the aqueous medium is an effective strategy to increase its solubility.[]
Q4: Which co-solvents are recommended for dissolving this compound?
A4: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the overall polarity of the solvent system.[][9] Commonly used co-solvents for hydrophobic compounds include Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[3][] These are often used to prepare a concentrated stock solution that can then be diluted into the final aqueous medium.
Q5: How do surfactants work to solubilize this compound?
A5: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10] The hydrophobic core of these micelles can encapsulate nonpolar molecules like this compound, allowing them to be dispersed in an aqueous solution.[11][12] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often preferred in biological applications due to their lower toxicity.[12]
Q6: What is cyclodextrin complexation and how can it improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate a "guest" molecule, such as this compound, within this cavity, forming a stable, water-soluble inclusion complex.[14][15] This host-guest complex effectively masks the hydrophobic nature of the drug, significantly increasing its aqueous solubility and stability.[16]
Troubleshooting Guide
Problem: My this compound is precipitating out of my aqueous buffer during my experiment.
-
Possible Cause: The concentration of this compound exceeds its solubility limit under the current experimental conditions (e.g., pH, temperature, buffer composition).
-
Solutions:
-
pH Adjustment: Lower the pH of your buffer. For a weakly basic compound, decreasing the pH will increase solubility. A pH below 5 is a good starting point.[6]
-
Introduce a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. Add this stock to your buffer in a stepwise manner, ensuring the final co-solvent concentration is as low as possible to avoid interfering with your assay.[17]
-
Use a Different Solubilization Technique: If co-solvents or pH changes are not compatible with your experiment, consider pre-complexing this compound with a cyclodextrin before adding it to your buffer.
-
Problem: The co-solvent I am using (e.g., DMSO, Ethanol) is affecting the results of my biological assay.
-
Possible Cause: Many organic solvents can be toxic to cells or inhibit enzyme activity, even at low concentrations.[17]
-
Solutions:
-
Minimize Co-solvent Concentration: Perform a dose-response experiment to determine the maximum tolerable concentration of the co-solvent in your specific assay and ensure your final concentration stays below this limit.
-
Switch to a More Biocompatible Co-solvent: Consider using solvents like PEG 400 or glycerol, which are often less disruptive in biological systems.[]
-
Adopt a Solvent-Free Method: The most robust solution is to use cyclodextrin complexation. This method encapsulates the compound, increasing its solubility without the need for organic solvents, thereby minimizing interference with the assay.[13][14]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1721-93-3 | |
| Molecular Formula | C₁₀H₉N | [2] |
| Molecular Weight | 143.19 g/mol | [2] |
| Appearance | Yellow to light yellow liquid | [2][18] |
| Density | 1.078 g/mL at 25 °C | |
| Boiling Point | 126-128 °C at 16 mmHg | |
| Solubility | Limited in water; soluble in ethanol, ether, and other organic solvents. | [1][5] |
Table 2: Comparison of Key Solubilization Techniques
| Technique | Principle of Operation | Advantages | Disadvantages |
| pH Adjustment | Protonation of the basic nitrogen atom at low pH forms a more soluble salt.[6] | Simple, cost-effective, easy to implement.[] | Only applicable to ionizable compounds; risk of precipitation upon pH change; may not be suitable for all biological assays.[6] |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, PEG 400) reduces the polarity of the aqueous medium.[9] | Effective for many hydrophobic compounds; simple to prepare stock solutions.[19] | Can interfere with biological assays (toxicity, protein denaturation); may precipitate upon dilution.[17] |
| Surfactants | Encapsulation of the hydrophobic molecule within the core of micelles formed above the CMC.[11] | High solubilization capacity; can improve stability.[12] | Can interfere with assays; potential for toxicity depending on the surfactant type and concentration.[10] |
| Cyclodextrins | Formation of a host-guest inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[13][15] | High biocompatibility; avoids organic solvents; can improve stability and bioavailability.[14][16] | Requires specific preparation steps; may not be suitable for all molecular sizes; can be more expensive.[15] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare an Acidic Buffer: Prepare a buffer solution (e.g., citrate or acetate buffer) with a pH at least 1-2 units below the pKa of this compound (~5.14). A pH of 4.0 is a reasonable starting point.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Slowly add the this compound powder to the acidic buffer while stirring continuously. Gentle warming (30-40°C) may aid dissolution.
-
pH Verification: After the compound has dissolved, re-check the pH of the solution and adjust if necessary using dilute HCl or NaOH.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Prepare Stock Solution: Weigh 10 mg of this compound and dissolve it in a minimal amount of DMSO (e.g., 100-200 µL) to create a high-concentration stock solution. Ensure it is fully dissolved.
-
Serial Dilution: Prepare intermediate dilutions of the stock solution in your final aqueous buffer (e.g., PBS, cell culture media).
-
Final Dilution: Add small aliquots of the stock or intermediate dilutions to the final experimental volume. Vortex or mix gently immediately after addition to prevent precipitation.
-
Control Group: Ensure your experiment includes a vehicle control group containing the same final concentration of DMSO as your treated samples.
Protocol 3: Solubilization via Cyclodextrin Complexation (Kneading Method)
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[20]
-
Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a typical starting point. Calculate the required mass of each component.
-
Kneading: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water or an ethanol/water mixture to form a paste.
-
Incorporate Compound: Gradually add the this compound to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a consistent paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C under vacuum until a constant weight is achieved.
-
Final Product: The resulting dried powder is the this compound-cyclodextrin inclusion complex. It can be directly dissolved in your aqueous medium.
Visual Guides
Caption: Troubleshooting workflow for selecting a solubilization method.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
References
- 1. CAS 1721-93-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. brieflands.com [brieflands.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Khan Academy [khanacademy.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | 1721-93-3 [chemicalbook.com]
- 19. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 1-Methylisoquinoline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 1-Methylisoquinoline. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound to high purity?
A1: The primary techniques for purifying this compound to high purity include fractional distillation, column chromatography, and recrystallization (if the compound can be converted to a solid salt and then regenerated). The choice of method depends on the initial purity of the compound, the nature of the impurities, and the desired final purity and yield.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in crude this compound often depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (such as isomers or polymerized material), and residual solvents. For example, in syntheses involving cyclization reactions, isomers like 3-methylisoquinoline could be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] ¹H NMR spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a pale yellow liquid with a distinct aromatic odor.[4][5] It should be handled with care, as it may pose health risks if inhaled or ingested.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Impurities | - Inefficient fractionating column. - Distillation rate is too fast. - Unstable heat source causing fluctuating vapor temperature. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings). - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. A rate of 1-2 drops per second for the distillate is recommended. - Use a heating mantle with a stirrer or an oil bath to ensure even and stable heating. |
| Product is Contaminated with a Higher-Boiling Impurity | - "Bumping" of the liquid in the distillation flask. - Distillation carried to dryness, causing decomposition of residue. | - Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. - Never distill to dryness. Stop the distillation when a small amount of residue remains in the flask. |
| Product has a Dark Color | - Thermal decomposition of the product or impurities at high temperatures. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (mobile phase). - Column was not packed properly (channeling). - Column was overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give a clear separation of spots with the desired product having an Rf value of ~0.3. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred. - Use an appropriate amount of sample for the column size. As a general rule, use about 1g of sample for every 20-50g of silica gel. |
| Compound Elutes Too Quickly or Too Slowly | - Solvent polarity is too high or too low. | - If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). - If the compound elutes too slowly or not at all (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| Streaking or Tailing of Bands | - Sample is not soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column, or use the "dry loading" technique. - Add a small percentage of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds like this compound, to reduce tailing. - Reduce the amount of sample loaded onto the column. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the solvent even at low temperatures. - Cooling is too rapid. | - Evaporate some of the solvent to concentrate the solution and try cooling again. - If the compound is too soluble, a different solvent or a mixed-solvent system may be necessary. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). - The solution is supersaturated with impurities. | - Use a lower-boiling solvent or a mixed-solvent system. Add a small amount of a solvent in which the compound is less soluble. - Perform a preliminary purification step (e.g., passing through a short silica plug) to remove some impurities before recrystallization. |
| Low Recovery of Purified Product | - Too much solvent was used, and the compound has some solubility even in the cold solvent. - The crystals were not completely collected during filtration. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Ensure all crystals are transferred to the filter funnel. Wash the flask with a small amount of the ice-cold recrystallization solvent and transfer this to the funnel. - Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.[6] |
Quantitative Data Summary
The following table provides an illustrative comparison of the expected purity and yield for different purification techniques for this compound. Actual results may vary depending on the initial purity and experimental conditions.
| Purification Technique | Typical Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Notes |
| Fractional Distillation (Atmospheric) | 85-95 | >98 | 70-85 | Effective for separating compounds with significantly different boiling points. |
| Fractional Distillation (Vacuum) | 85-95 | >99 | 75-90 | Recommended to prevent thermal decomposition and purify higher-boiling compounds. |
| Column Chromatography (Silica Gel) | 70-90 | >99 | 60-80 | Excellent for removing polar impurities and closely related isomers. Yield can be lower due to adsorption on the stationary phase. |
| Recrystallization (as a salt) | 90-98 | >99.5 | 50-70 | Can achieve very high purity but requires conversion to a solid salt and subsequent regeneration, which can lower the overall yield. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To purify liquid this compound by separating it from less volatile and more volatile impurities.
Materials:
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Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter and vacuum source
-
Heating mantle and magnetic stirrer with stir bar
-
Boiling chips (optional)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask (no more than two-thirds full).
-
Connect the apparatus to a vacuum source.
-
Begin stirring and gently heat the flask using the heating mantle.
-
Carefully reduce the pressure to the desired level. The boiling point of this compound is 126-128 °C at 16 mmHg.
-
Observe the vapor rising through the fractionating column. Adjust the heat to maintain a slow and steady distillation rate (1-2 drops per second).
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction at a constant temperature, which corresponds to the boiling point of this compound at the working pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from polar and closely related impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., Hexane and Ethyl Acetate)
-
Triethylamine (optional, as a modifier)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point. For basic compounds like this compound, adding 0.5-1% triethylamine to the mobile phase can improve peak shape and reduce tailing. An ideal system will give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Decision workflow for selecting a purification technique for this compound.
Caption: Troubleshooting guide for poor separation during fractional distillation.
References
- 1. mt.com [mt.com]
- 2. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1721-93-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Synthesis of 1-Methylisoquinoline
Welcome to the technical support center for the synthesis of 1-Methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized reaction protocols, and visual workflows to guide your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The two most prevalent methods for synthesizing the isoquinoline core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The Bischler-Napieralski reaction typically yields a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline.[1][2][3] The Pictet-Spengler reaction produces a 1,2,3,4-tetrahydroisoquinoline, which also requires subsequent oxidation to form the aromatic isoquinoline ring.[1][4][5]
Q2: What is the primary side reaction of concern in the Bischler-Napieralski synthesis?
A2: A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrene derivatives as byproducts.[2][6] This occurs via the nitrilium salt intermediate, and its formation is favored in systems where a conjugated system can be formed.[2]
Q3: How can the retro-Ritter side reaction be minimized?
A3: To suppress the formation of styrene byproducts, the reaction equilibrium can be shifted away from the retro-Ritter pathway. A practical solution is to use the corresponding nitrile as the solvent for the reaction.[2] An alternative approach involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[6]
Q4: What factors lead to low yields in the Pictet-Spengler reaction?
A4: Low yields in the Pictet-Spengler reaction are often due to a lack of nucleophilicity in the aromatic ring. The reaction is an electrophilic aromatic substitution, and therefore, electron-donating groups on the β-arylethylamine starting material are crucial for facilitating the ring closure and achieving high yields.[4][7] Reactions with non-activated aromatic rings may require higher temperatures and strong acids, which can lead to lower yields.[5]
Q5: What general strategies can be employed to improve yields and minimize side products across different synthesis methods?
A5: Several general strategies are effective for optimizing isoquinoline synthesis. Careful control of temperature is critical, as higher temperatures often promote undesired side reactions like tar formation.[8][9] The choice of catalyst and dehydrating agent is also vital; for instance, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can be used for less reactive substrates in the Bischler-Napieralski reaction.[10] Ensuring the high purity of starting materials is essential to prevent introducing contaminants that can lead to side reactions.[8]
Q6: What are the recommended methods for purifying the final this compound product?
A6: Standard organic chemistry techniques are employed for purification. These include vacuum distillation, recrystallization from a suitable solvent, and column chromatography.[8] For basic compounds like isoquinolines, forming a salt (e.g., hydrochloride) can facilitate purification through crystallization, after which the free base can be regenerated.[8]
Troubleshooting Guides
Bischler-Napieralski Reaction
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1-methyl-3,4-dihydroisoquinoline | The aromatic ring of the N-acetyl-β-phenylethylamine is not sufficiently activated. | Use a starting material with electron-donating groups (e.g., methoxy) on the phenyl ring to facilitate the electrophilic aromatic substitution.[6][10] |
| The dehydrating agent (e.g., POCl₃) is not strong enough for the substrate. | For less reactive substrates, use a stronger dehydrating system such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or consider polyphosphoric acid (PPA).[3][10] | |
| Significant formation of styrene byproduct | The reaction is proceeding through a retro-Ritter pathway.[2][6] | Change the solvent to acetonitrile (or another suitable nitrile) to shift the equilibrium away from the side product.[2] Alternatively, use oxalyl chloride to form an N-acyliminium intermediate that is less prone to this elimination.[6] |
| Reaction fails to proceed or is very sluggish | The reaction temperature is too low for the cyclization of an unactivated arene. | Increase the reaction temperature by using a higher boiling solvent such as xylene, or consider using microwave-assisted heating to accelerate the reaction.[2] |
Pictet-Spengler Reaction
| Problem | Potential Cause | Recommended Solution |
| Low yield of 1-methyl-1,2,3,4-tetrahydroisoquinoline | The β-arylethylamine has an electron-withdrawing group or lacks sufficient electron-donating groups, making the aromatic ring a poor nucleophile.[5] | The reaction works best with electron-rich aromatic rings. If possible, use substrates with activating groups.[7] |
| The imine formed from the condensation of the amine and acetaldehyde is not sufficiently electrophilic for ring closure. | Ensure a strong acid catalyst (e.g., HCl, H₂SO₄) is used to generate the more electrophilic iminium ion.[5][11] For a milder alternative, an N-acyliminium ion can be formed, which is a very powerful electrophile.[5] | |
| Reaction does not proceed under mild conditions | The aromatic ring is not nucleophilic enough for mild conditions (e.g., physiological pH). | The reaction may require higher temperatures and a strong acid catalyst to proceed.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction
This is a two-step process involving cyclization to form the dihydroisoquinoline followed by dehydrogenation.
Step A: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place N-acetyl-β-phenylethylamine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, approx. 5-10 eq) as both the reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basification: Make the aqueous solution strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution, while keeping the mixture cool in an ice bath.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-3,4-dihydroisoquinoline. This can be purified further by vacuum distillation.
Step B: Dehydrogenation to this compound
-
Reaction Setup: Dissolve the crude 1-methyl-3,4-dihydroisoquinoline (1.0 eq) in an inert, high-boiling solvent like xylene.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.[12]
Visualizations
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. name-reaction.com [name-reaction.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low bioactivity of 1-Methylisoquinoline derivatives
This guide is intended for researchers, scientists, and drug development professionals who are encountering low or unexpected bioactivity with 1-methylisoquinoline derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows lower than expected activity in my cell-based assay. What are the primary factors to investigate?
A1: Low bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or the biological system. Key areas to investigate include:
-
Compound Integrity and Solubility: Verify the purity, identity, and stability of your derivative. Poor aqueous solubility is a very common issue that prevents the compound from reaching its target.[1][2][3]
-
Assay-Specific Problems: The chosen assay may not be optimal, or technical errors could be affecting the results. This includes incorrect reagent concentrations, incubation times, or interference from assay components.[4][5][6]
-
Cellular Factors: The cell line may not be appropriate, or its physiological state (e.g., passage number, density) could be influencing the outcome.[7][8][9]
Q2: I'm observing precipitation when I dilute my compound from a DMSO stock into aqueous media. How can I address this?
A2: This is a frequent problem known as "precipitation upon dilution."[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous/DMSO mixture.[1]
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Modify the Final Buffer: Including a small percentage of a co-solvent or a non-ionic detergent like Triton X-100 (if compatible with your assay) can help maintain solubility.
-
Use Formulation Strategies: For in vivo studies, formulation with cyclodextrins or lipid-based systems may be necessary.[3]
-
Check Compound pH-Dependence: For ionizable compounds, the pH of the aqueous buffer is critical. Adjusting the pH may significantly improve solubility.[1]
Q3: Could the purity of my synthesized this compound derivative be the cause of low activity?
A3: Absolutely. Impurities from the synthesis, such as starting materials, byproducts, or residual solvents, can interfere with the assay or even have their own biological effects, confounding the results. It is crucial to confirm the purity (typically >95%) and identity of your compound using methods like NMR, LC-MS, and elemental analysis before conducting biological assays.
Q4: Are there common off-target effects or mechanisms of action for this class of compounds?
A4: Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[10][11][12][13] Some derivatives may act as kinase inhibitors, while others can interact with DNA or neuroreceptors.[12][14][15] It's important to consider potential off-target effects, which can be assessed through broader screening panels (e.g., kinome scans) to ensure the observed phenotype is due to the intended mechanism.[15][16]
Troubleshooting Guides
Guide 1: Diagnosing Low Bioactivity in a Cell-Based Assay
This guide provides a systematic approach to troubleshooting unexpectedly low activity of a this compound derivative in a typical cell-based assay (e.g., cytotoxicity, proliferation).
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low bioactivity.
Data Presentation: Interpreting IC50 Values
When troubleshooting, comparing your results to established data is critical. The table below shows hypothetical IC50 values for two this compound derivatives against two cancer cell lines. Significant deviation from expected values warrants investigation.
| Compound | Target Cell Line | Published IC50 (µM) | Observed IC50 (µM) | Potential Issues to Investigate |
| Derivative A | MCF-7 (Breast Cancer) | 5.2 | > 50 | Solubility, Purity, Assay Conditions |
| Derivative A | A549 (Lung Cancer) | 8.9 | 10.1 | Within acceptable experimental variance |
| Derivative B | MCF-7 (Breast Cancer) | 15.7 | 12.5 | Within acceptable experimental variance |
| Derivative B | A549 (Lung Cancer) | > 50 | 45.3 | Check cell line sensitivity, passage number |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[17]
Materials
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound derivative (and other test compounds)
-
MTT Reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram
Caption: Experimental workflow for an MTT assay.
Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (or for 6-24 hours) to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of your this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[19]
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[18][20]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible inside the cells.[18]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.[4]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[17][18] It is recommended to read the plate within 1 hour of adding the solubilization solution.[4]
Protocol 2: Generic Kinase Activity Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase by measuring ATP consumption.
Signaling Pathway Diagram
Caption: Kinase inhibition assay principle.
Procedure
-
Reagent Preparation: Prepare solutions as per the assay kit instructions (e.g., Kinase-Glo®). This typically includes a 2X kinase/substrate solution and serial dilutions of the inhibitor. Ensure the final ATP concentration is near the Km for the kinase to maximize sensitivity.
-
Assay Reaction: In a white, opaque 384-well plate, add 5 µL of the inhibitor solution. Add 10 µL of the 2X kinase/substrate solution to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Aim for initial velocity conditions where less than 20% of the substrate is consumed.
-
Signal Detection: Add 15 µL of the ATP detection reagent to stop the kinase reaction and initiate the luminescence reaction.
-
Data Acquisition: Incubate for 10 minutes to stabilize the signal, then read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the results against inhibitor concentration to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. bioivt.com [bioivt.com]
- 9. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 1721-93-3 [smolecule.com]
- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-Methylisoquinoline Synthesis for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-methylisoquinoline for preclinical studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for scaling up the production of this compound?
A1: The choice of synthetic route for scale-up depends on several factors, including the availability and cost of starting materials, the desired purity of the final product, and the scalability of the reaction conditions. The Bischler-Napieralski and Pictet-Spengler reactions are often favored for their reliability and adaptability to larger scales. The Pomeranz-Fritsch and Reissert reactions can also be effective, though they may present unique scale-up challenges.
Q2: What are the primary challenges when moving from a lab-scale to a preclinical-scale synthesis of this compound?
A2: Key challenges in scaling up organic syntheses include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, potentially leading to side reactions or product degradation.
-
Mixing: Achieving homogeneous mixing in large volumes is more challenging and can affect reaction rates and yield.
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and needs to be carefully controlled on a larger scale.
-
Work-up and Purification: Extraction, filtration, and chromatography techniques that are straightforward on a small scale can be cumbersome and less efficient at a larger scale.
-
Impurity Profile: The impurity profile may change upon scale-up due to variations in reaction conditions.
Q3: How can I improve the yield of my this compound synthesis?
A3: Low yields can often be attributed to several factors. To improve yields, consider the following:
-
Purity of Starting Materials: Ensure all reactants and solvents are of high purity and anhydrous where necessary.
-
Reaction Conditions: Optimize temperature, reaction time, and catalyst loading. For instance, in the Bischler-Napieralski reaction, the choice of a dehydrating agent is critical.[1]
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Work-up Procedure: Minimize product loss during extraction and purification steps.
Q4: What are the safety considerations for the large-scale synthesis of this compound?
A4: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: The Bischler-Napieralski reaction, in particular, can be highly exothermic.[2] Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.
-
Hazardous Reagents: Many of the reagents used, such as phosphorus oxychloride (POCl₃) and potassium cyanide (in the Reissert reaction), are highly toxic and corrosive.[3][4] Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Pressure Build-up: Be aware of potential pressure build-up in sealed reactors and ensure appropriate pressure relief systems are in place.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Formation | Incomplete reaction; incorrect reaction conditions; poor quality starting materials. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Re-evaluate and optimize reaction temperature, time, and catalyst. Verify the purity of all reagents and solvents. | [5] |
| Formation of Significant Side Products | Suboptimal reaction temperature or time; incorrect stoichiometry. | Adjust the reaction temperature and time based on TLC/LC-MS analysis. Carefully control the stoichiometry of the reactants. In the Bischler-Napieralski reaction, a common side reaction is the formation of styrenes via a retro-Ritter reaction. | [6][7] |
| Product is an Intractable Tar | Reaction temperature is too high, leading to polymerization or decomposition. | Lower the reaction temperature and consider a more gradual heating profile. Ensure efficient stirring to prevent localized overheating. | [8] |
| Difficulty in Product Purification | Presence of closely related impurities or unreacted starting materials. | Optimize the reaction to drive it to completion. Explore different purification techniques such as fractional distillation under reduced pressure, recrystallization from a suitable solvent system, or column chromatography with a carefully selected eluent. | [9] |
| Reaction Fails to Initiate | Inactive catalyst; presence of inhibitors (e.g., water). | Use a fresh, active catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is moisture-sensitive. | [9] |
Comparative Data of Synthesis Methods
| Synthesis Method | Typical Starting Materials | Key Reagents/Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages | Citation |
| Bischler-Napieralski | N-acetyl-β-phenylethylamine | POCl₃ or P₂O₅, reflux | 60-85 | Good yields, readily available starting materials. | Harsh acidic conditions, can be exothermic. | [10][11] |
| Pictet-Spengler | β-phenylethylamine, acetaldehyde | Acid catalyst (e.g., HCl), heat | 50-70 | Milder conditions than Bischler-Napieralski. | Can produce tetrahydroisoquinolines requiring subsequent oxidation. | [12] |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-diethoxyethylamine | Strong acid (e.g., H₂SO₄) | 40-60 | Access to a variety of substituted isoquinolines. | Often requires harsh conditions and can give low yields. | [13][14] |
| Reissert Reaction | Isoquinoline, benzoyl chloride, KCN, methyl iodide | KCN, NaH, KOH | 58-80 (overall) | Good yields, versatile for introducing substituents at C1. | Use of highly toxic potassium cyanide. |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline and subsequent oxidation to this compound
Step A: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place N-acetyl-β-phenylethylamine (1 equivalent) and dry toluene (10 mL per gram of amide).
-
Reagent Addition: Cool the stirred solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110 °C). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-methyl-3,4-dihydroisoquinoline can be purified by vacuum distillation.
Step B: Oxidation to this compound
-
Reaction Setup: Dissolve the purified 1-methyl-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The dehydrogenation is typically complete within 8-16 hours.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude this compound by vacuum distillation or recrystallization.
Protocol 2: Reissert Synthesis of this compound
This protocol is adapted from a literature procedure.[15]
Step A: Synthesis of 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline (Reissert Compound)
-
Reaction Setup: In a large flask, dissolve potassium cyanide (3 equivalents) in water and add isoquinoline (1 equivalent). Cool the mixture to below 25 °C in an ice bath.
-
Reagent Addition: With vigorous stirring, add benzoyl chloride (2 equivalents) over 3 hours, maintaining the temperature below 25 °C.
-
Isolation: Continue stirring for another hour. Cool the mixture and collect the solid product by filtration. Wash the solid with water, then 3N HCl, and finally with water again.
-
Recrystallization: Recrystallize the crude product from ethanol to yield 1-cyano-2-benzoyl-1,2-dihydroisoquinoline.
Step B: Methylation of the Reissert Compound
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the Reissert compound (1 equivalent) in a mixture of dry dioxane and anhydrous ether. Cool the solution to -10 °C.
-
Base Addition: Add sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature below -5 °C.
-
Alkylation: After the addition of the base is complete, add methyl iodide (1.1 equivalents) dropwise.
-
Work-up: After the reaction is complete, carefully add water to quench the excess sodium hydride. Extract the product with ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent and purify the product by recrystallization.
Step C: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, combine the methylated Reissert compound (1 equivalent), 95% ethanol, and a solution of potassium hydroxide (2.5 equivalents) in water.
-
Reaction: Heat the mixture under reflux for 1.5 hours.
-
Extraction: After cooling, extract the solution with ether. Wash the combined ethereal extracts with water and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent and distill the residue under reduced pressure to obtain pure this compound.[15]
Visualizing the Synthesis
Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski reaction.
Pictet-Spengler Reaction Workflow
Caption: Workflow of the Pictet-Spengler reaction.
General Experimental Workflow for Scale-Up
Caption: A general workflow for scaling up organic synthesis.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler napieralski reaction | PPTX [slideshare.net]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reaction Selectivity of 1-Methylisoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methylisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving selective functionalization of this versatile heterocyclic compound.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges in achieving regioselectivity in reactions involving this compound?
A1: The primary challenge in the functionalization of this compound is controlling regioselectivity. The isoquinoline ring has multiple potential reaction sites, and the methyl group introduces its own reactivity. Key challenges include:
-
C-H Activation: Directing C-H activation to a specific position on the isoquinoline core (e.g., C5 vs. C8) can be difficult due to similar electronic and steric environments.
-
Competing Reaction Sites: The nitrogen atom can act as a coordinating site for catalysts, influencing the reactivity of adjacent positions. The acidity of the methyl group's protons allows for reactions at the side chain.
-
Formation of Isomers: Reactions such as arylation or annulation can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.
Q2: How can I improve the selectivity of palladium-catalyzed C-H activation reactions?
A2: Achieving high regioselectivity in palladium-catalyzed C-H activation often requires careful optimization of several parameters. Consider the following troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ligand is paramount. Bulky or electron-rich ligands can sterically hinder certain positions, thereby directing the reaction to a less hindered site. A ligand screening is often the first step in optimizing selectivity.
-
Directing Group Modification: The use of a directing group can significantly influence the outcome. If your substrate has a directing group, consider modifying its steric or electronic properties to favor a specific C-H bond activation.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screening a range of solvents is advisable.
-
Additives: The presence of additives like acids or bases can influence the reaction pathway. Experiment with different additives and their stoichiometry.
-
Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as trace impurities or water can deactivate the catalyst or lead to side reactions.
-
Inert Atmosphere: Many organometallic reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Catalyst Activity: Verify that the catalyst is active. Catalysts can degrade over time or with improper storage. Using a fresh batch or a different catalyst precursor might be necessary.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to low yields of the desired product due to incomplete conversion or product decomposition. Similarly, the temperature might need to be optimized.
-
Workup Procedure: Product loss during the workup and purification steps is a common issue. Ensure efficient extraction and handle the product carefully during purification, especially if it is volatile or unstable on silica gel.
Q4: When should I consider using a protecting group strategy for this compound reactions?
A4: A protecting group strategy is advisable when you have multiple reactive sites that could compete in a given transformation, leading to a loss of selectivity. For instance:
-
If you want to perform a reaction on the isoquinoline ring without affecting the methyl group, you might consider reactions that are specific to the aromatic system.
-
Conversely, to selectively functionalize the methyl group, you can take advantage of its CH-acidity. In such cases, protecting reactive C-H bonds on the ring, if possible, could prevent side reactions.
-
Common protecting groups for nitrogen in heterocyclic systems include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy), which can be introduced and removed under specific conditions.[2] The choice of protecting group will depend on its stability to the subsequent reaction conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Direct Arylation
Symptoms:
-
Formation of a mixture of C5- and C8-arylated products.
-
The desired regioisomer is the minor product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Quantitative Data Summary: Catalyst and Ligand Effects in Cross-Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Moderate-Good | [3] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | High | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | [4] |
| Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | Room Temp | Good | [4] |
Note: Yields are highly substrate-dependent and the table provides a general guide based on related heterocyclic systems.
Issue 2: Low Yield in Suzuki-Miyaura Coupling of a 1-Halo-isoquinoline Derivative
Symptoms:
-
Low conversion of the starting 1-halo-isoquinoline.
-
Significant formation of side products, such as homocoupling of the boronic acid.
Experimental Workflow for Optimization:
Caption: Workflow for optimizing Suzuki-Miyaura coupling yield.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 1-Chloro-isoquinoline
-
Reaction Setup: In a reaction vessel, combine the 1-chloro-isoquinoline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., an aqueous solution of Na₂CO₃ 2M, 2.0 mmol).[4]
-
Solvent Addition: Add a suitable solvent system (e.g., toluene/ethanol/water mixture).
-
Degassing: Thoroughly degas the reaction mixture.
-
Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, dry it, and concentrate it.
-
Purification: Purify the residue by column chromatography to obtain the desired 1-aryl-isoquinoline derivative.
Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific substrate and transformation. Always consult relevant literature and perform appropriate safety assessments before conducting any experiment.
References
Validation & Comparative
The Double-Edged Sword: Exploring the Structure-Activity Relationship of 1-Methylisoquinoline Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, with 1-methylisoquinoline analogs emerging as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and antibacterial properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this promising area.
The strategic placement of a methyl group at the C1 position of the isoquinoline core significantly influences the molecule's interaction with biological targets. Further modifications to this basic scaffold have led to the development of potent inhibitors of key cellular processes, offering potential therapeutic avenues for various diseases. This guide delves into the nuances of these modifications and their impact on biological outcomes.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the isoquinoline core and any fused ring systems. The following tables summarize the quantitative data for two distinct series of this compound analogs, highlighting their anticancer and antibacterial potencies.
Anticancer Activity of 1-(Thiazol-4-yl)isoquinoline Derivatives
A series of 1-(4-methylpiperazin-1-yl)isoquinolines bearing different heteroaromatic substituents at the C3 position were synthesized and evaluated for their in vitro anticancer activity. The data reveals that the nature of the heterocyclic substituent at C3 dramatically impacts cytotoxicity.
| Compound ID | 3-Substituent | Mean Growth Percent (GP) (%)[1] |
| 1 | 2-Methylthiazol-4-yl | ~100 (inactive)[1] |
| 2 | 2-Phenylthiazol-4-yl | Lower GP (active)[1] |
| 3 | 2-(Pyridin-4-yl)thiazol-4-yl | Lowest GP (most active)[1] |
| 4 | Imidazo[2,1-b]thiazol-6-yl | Intermediate activity[1] |
| 5 | Quinoxalin-2-yl | Lower GP (active)[1] |
| 6 | 6,7-Dimethylquinoxalin-2-yl | Lower GP (active)[1] |
Lower Mean Growth Percent (GP) indicates higher anticancer activity.
The SAR for this series indicates that a simple methyl substitution on the thiazole ring at C3 results in a loss of activity. In contrast, the incorporation of larger aromatic systems like phenyl, pyridinyl, and quinoxalinyl moieties enhances the anticancer effect, with the 2-(pyridin-4-yl)thiazol-4-yl derivative exhibiting the highest potency.[1] This suggests that extended aromaticity and potential for additional binding interactions at the C3 position are crucial for the observed cytotoxicity.
Antibacterial Activity of Tricyclic 1-Methyl-3,4-dihydroisoquinoline Analogs
A series of tricyclic compounds were synthesized from the reaction of substituted 1-methyl-3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (DMAD). These compounds were evaluated for their antibacterial activity against a panel of Gram-positive bacteria.
| Compound ID | R1 | R2 | S. aureus (MIC, µg/mL)[2] | S. pneumoniae (MIC, µg/mL)[2] | E. faecium (MIC, µg/mL)[2] |
| 8a | H | H | >128[2] | >128[2] | >128[2] |
| 8b | OMe | H | >128[2] | >128[2] | >128[2] |
| 8d | OMe | OMe | 16[2] | >128[2] | 128[2] |
| 8f | -O-CH2-O- | 32[2] | 32[2] | 64[2] |
MIC (Minimum Inhibitory Concentration): Lower values indicate higher antibacterial activity.
The SAR of this tricyclic series highlights the importance of methoxy and methylenedioxy substituents at the C6 and C7 positions of the original isoquinoline ring for antibacterial activity. The unsubstituted analog (8a) and the mono-methoxy analog (8b) were inactive. However, the dimethoxy-substituted compound (8d) showed significant activity against Staphylococcus aureus, while the methylenedioxy-substituted analog (8f) displayed broader activity against S. aureus, Streptococcus pneumoniae, and Enterococcus faecium.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activities of the this compound analogs discussed.
In Vitro Anticancer Screening (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., from NCI-60 panel)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analog stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3][4]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in the culture medium. After 24 hours, replace the existing medium with 100 µL of the diluted compound solutions.[3]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The Growth Percent (GP) is a common metric reported in NCI-60 screening.
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
This compound analog stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Plate Preparation: Dispense the appropriate broth into the wells of a 96-well microtiter plate.[2][5]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound analog in the broth across the wells of the plate.[2][5]
-
Inoculation: Prepare a standardized bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[2]
Signaling Pathway Modulation
While specific signaling pathway data for the presented this compound analogs is not extensively detailed in the cited literature, isoquinoline derivatives are known to act as inhibitors of various signaling pathways critical for cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.
Hypothetical Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers. The diagram below illustrates the canonical NF-κB signaling cascade and a hypothetical point of inhibition by a this compound analog.
References
Validating the Mechanism of Action of 1-Methylisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methylisoquinoline's performance with other alternatives, supported by experimental data. We delve into its mechanism of action, focusing on its effects on mitochondrial function and cytochrome P450 enzyme activity, while also exploring the broader anti-inflammatory and anti-cancer potential of the isoquinoline scaffold.
Inhibition of Mitochondrial Respiratory Chain Complex I
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a crucial enzyme in the electron transport chain, and its inhibition can have significant physiological effects. Several isoquinoline derivatives have been shown to inhibit complex I. While direct data for this compound is limited, studies on related compounds provide valuable insights.
Comparative Analysis of Complex I Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various isoquinoline derivatives against mitochondrial complex I. For comparison, the well-characterized complex I inhibitor Rotenone is included.
| Compound | IC50 (mM) for Complex I Inhibition | Reference |
| Isoquinoline | ~10 | [1] |
| N-Methylisoquinolinium ion | 0.65 | [2] |
| N-Methyl-1,2,3,4-tetrahydroisoquinoline | 6.5 | [2] |
| Rotenone | 0.00001 - 0.0001 |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: Mitochondrial Complex I Activity Assay
This protocol describes a common method for determining the activity of mitochondrial complex I.
Objective: To measure the rate of NADH oxidation by complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 2 mM KCN)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Ubiquinone (Coenzyme Q1) or a suitable analog like decylubiquinone
-
Rotenone (a specific complex I inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Mitochondria are isolated from a relevant tissue source (e.g., rat brain, liver) using differential centrifugation.
-
The protein concentration of the mitochondrial preparation is determined using a standard method (e.g., Bradford assay).
-
The assay is performed in a temperature-controlled spectrophotometer cuvette.
-
To the cuvette, add the assay buffer and the mitochondrial suspension.
-
The reaction is initiated by the addition of NADH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
To determine the specific activity of complex I, a parallel measurement is performed in the presence of a saturating concentration of Rotenone.
-
The complex I-specific activity is calculated by subtracting the rate of NADH oxidation in the presence of Rotenone from the total rate.
Data Analysis: The rate of NADH oxidation is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law. The specific activity is typically expressed as nmol of NADH oxidized per minute per mg of mitochondrial protein.
Signaling Pathway: Mitochondrial Electron Transport Chain
Caption: Inhibition of Complex I by this compound derivatives disrupts the electron transport chain.
Inhibition of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.
Comparative Analysis of CYP2A6 Inhibition
| Compound | IC50 for CYP2A6 Inhibition | Reference |
| Methoxsalen | Potent inhibitor | |
| Tranylcypromine | Potent inhibitor | |
| Quinine | 160 µM | [3] |
| Quinidine | 1.12 mM | [3] |
| This compound | Data not available |
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol outlines a common in vitro method to assess the inhibitory potential of a compound against a specific CYP isozyme.
Objective: To determine the IC50 value of a test compound for the inhibition of a specific CYP isoform (e.g., CYP2A6).
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
A specific probe substrate for the CYP isoform of interest (e.g., coumarin for CYP2A6)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound (this compound) at various concentrations
-
A known inhibitor for the CYP isoform as a positive control (e.g., methoxsalen for CYP2A6)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
A pre-incubation mixture is prepared containing buffer, HLM or recombinant enzyme, and the test compound or vehicle control.
-
The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific time.
-
The reaction is terminated by adding a quenching solution (e.g., cold acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis.
Experimental Workflow: CYP450 Inhibition Assay
Caption: Workflow for determining the CYP450 inhibitory potential of this compound.
Anti-Inflammatory and Anti-Cancer Potential of the Isoquinoline Scaffold
While direct and extensive data on the anti-inflammatory and anti-cancer mechanisms of this compound is emerging, the broader class of isoquinoline alkaloids has demonstrated significant activity in these areas. It is plausible that this compound shares some of these mechanisms or serves as a valuable scaffold for the development of more potent derivatives.
Further research is required to fully elucidate the specific anti-inflammatory and anti-cancer signaling pathways modulated by this compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities of this compound and its derivatives are areas of ongoing research.
References
- 1. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of complex I by N-methylisoquinolinium ion and N-methyl-1,2,3,4-tetrahydroisoquinoline in isolated mitochondria prepared from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Comparative analysis of different synthetic routes to 1-Methylisoquinoline
For researchers, scientists, and drug development professionals, the synthesis of 1-methylisoquinoline, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a comparative analysis of different synthetic routes to this target molecule, focusing on classical methods and emerging modern techniques. The performance of each route is evaluated based on experimental data, and detailed methodologies are provided for key reactions.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound depends on several factors, including precursor availability, desired yield, reaction conditions, and scalability. Below is a summary of the key quantitative data for some of the most common and notable synthetic methods.
| Synthetic Route | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Bischler-Napieralski Reaction | N-acetyl-β-phenylethylamine | POCl₃, P₂O₅, reflux | ~85% | High yield, readily available starting material. | Harsh dehydrating agents, high temperatures. |
| Pictet-Spengler Reaction & Oxidation | β-phenylethylamine, Acetaldehyde | 1. Acid catalyst (e.g., HCl); 2. Oxidizing agent (e.g., Pd/C, heat) | Moderate (two steps) | Milder initial condensation conditions. | Two-step process, requires an oxidation step which can lower the overall yield. |
| Pomeranz-Fritsch Reaction (Schlittler-Muller Modification) | Benzylamine, Glyoxal diacetal | Acid catalyst (e.g., H₂SO₄) | Variable | Access to C1-substituted isoquinolines. | Can suffer from low yields, requires strongly acidic conditions. |
| Microwave-Assisted Bischler-Napieralski | N-acetyl-β-phenylethylamine | POCl₃, solid support | Good to Excellent | Significantly reduced reaction times, often improved yields. | Requires specialized microwave equipment. |
| Ruthenium-Catalyzed Annulation | Aryl imine, Alkyne | [Ru(p-cymene)Cl₂]₂, oxidant | Good to Excellent | High atom economy, good functional group tolerance. | Requires a transition metal catalyst and specific ligands. |
Classical Synthetic Routes: Mechanisms and Protocols
The traditional methods for synthesizing the isoquinoline core have been the bedrock of heterocyclic chemistry for over a century. These routes, while sometimes requiring harsh conditions, are well-established and often utilize readily available starting materials.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust and high-yielding method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] The synthesis of this compound via this route involves the intramolecular cyclization of N-acetyl-β-phenylethylamine using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[3][4]
Experimental Protocol:
A mixture of N-acetyl-β-phenylethylamine and a dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is then made alkaline with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and concentrated under reduced pressure. The resulting 1-methyl-3,4-dihydroisoquinoline is then dehydrogenated, typically by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene, to afford this compound. A POCl₃-promoted Bischler-Napieralski cyclization has been reported to yield a this compound derivative in 85% yield.[5]
Caption: Bischler-Napieralski reaction workflow for this compound synthesis.
Pictet-Spengler Reaction followed by Oxidation
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[6][7] To synthesize this compound, β-phenylethylamine is reacted with acetaldehyde to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline, which is then oxidized to the final product.[8]
Experimental Protocol:
β-phenylethylamine and acetaldehyde are dissolved in a suitable solvent, and an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added. The mixture is stirred, typically at room temperature or with gentle heating, until the cyclization is complete. After an aqueous workup and extraction, the crude 1-methyl-1,2,3,4-tetrahydroisoquinoline is obtained. The subsequent oxidation can be achieved by heating the tetrahydroisoquinoline with a dehydrogenating agent such as palladium on carbon in a high-boiling solvent (e.g., toluene or xylene) or by using other oxidizing agents like manganese dioxide (MnO₂).
Caption: Two-step synthesis of this compound via the Pictet-Spengler reaction.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[9][10] A modification by Schlittler and Muller allows for the synthesis of C1-substituted isoquinolines, including this compound, by reacting a benzylamine with glyoxal semiacetal.[11]
Experimental Protocol:
In the Schlittler-Muller modification, benzylamine is condensed with glyoxal diethylacetal. The resulting intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to effect cyclization and aromatization to this compound. The reaction often requires heating, and the yields can be variable depending on the specific substrates and conditions used.
Caption: Pomeranz-Fritsch (Schlittler-Muller) synthesis of this compound.
Modern Synthetic Approaches
In recent years, advancements in synthetic methodology have led to the development of more efficient and environmentally friendly routes to isoquinolines. These methods often offer advantages in terms of reaction times, yields, and substrate scope.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the Bischler-Napieralski reaction, for instance, can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[12][13] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
Experimental Protocol (General):
The reactants, for example, N-acetyl-β-phenylethylamine and a dehydrating agent (often on a solid support to facilitate microwave absorption), are placed in a sealed microwave vessel. The mixture is then subjected to microwave irradiation at a set temperature and for a specific duration. After cooling, the product is extracted and purified using standard procedures.
Transition-Metal Catalyzed Annulation
Ruthenium-catalyzed C-H activation and annulation reactions have provided a novel and atom-economical approach to the synthesis of isoquinolines.[14][15] These methods typically involve the reaction of an aryl imine with an alkyne in the presence of a ruthenium catalyst and an oxidant. This approach allows for the construction of the isoquinoline core in a single step with high efficiency.
Experimental Protocol (General):
An aryl imine, an alkyne, a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂), and an oxidant are combined in a suitable solvent. The reaction mixture is heated until the starting materials are consumed. The product is then isolated and purified by chromatography.
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable and widely used routes. However, modern techniques such as microwave-assisted synthesis and transition-metal catalysis offer significant improvements in terms of efficiency, reaction times, and sustainability. The choice of the most appropriate synthetic route will ultimately be guided by the specific requirements of the research or development project, including factors such as scale, cost, and the availability of specialized equipment.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Outline a mechanism for the Bischler-Napieralski synthesis of 1-methyliso.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. organicreactions.org [organicreactions.org]
- 10. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Microwave-assisted, solid-phase synthesis of a chiral 1,2,3,4-tetrahydro-quinoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle of Brightness: Benchmarking 1-Methylisoquinoline Probes Against Commercial Dyes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging, the choice of fluorescent probe is paramount. A novel class of fluorophores, 1-Methylisoquinoline derivatives, has emerged with promising photophysical properties. This guide provides a comprehensive, data-driven comparison of these innovative probes against well-established commercial dyes, offering insights to inform your selection process and advance your research.
This comparative analysis delves into the key performance indicators of fluorescent probes: quantum yield and photostability. By presenting quantitative data alongside detailed experimental protocols, this guide aims to equip researchers with the necessary information to objectively evaluate the suitability of this compound probes for their specific imaging applications.
Data Presentation: A Quantitative Showdown
The performance of a fluorescent probe is ultimately defined by its photophysical parameters. The following table summarizes the key metrics for select this compound derivatives against the widely used commercial dyes, Fluorescein and Rhodamine B.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound Derivatives | |||
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | Not Reported | 0.479[1] |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | < 0.479[1] |
| 3-Hydroxyisoquinoline derivative (ISO-1) | 358-383 | 395-446 | 0.20 - 0.90[2] |
| Commercial Dyes | |||
| Fluorescein | ~490 | ~520 | ~0.95 |
| Rhodamine B | ~560 | ~580 | ~0.31 |
Experimental Protocols: The Blueprint for Benchmarking
Reproducible and reliable data are the cornerstones of scientific advancement. The following protocols outline the methodologies for key experiments to benchmark the performance of fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A relative method using a well-characterized standard is a common and accessible approach.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, phosphate-buffered saline)
-
Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
This compound probe solution
-
Commercial dye solution (e.g., Fluorescein, Rhodamine B)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample probes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Photostability Assessment
Photostability, or the resistance to photobleaching, is a critical parameter for probes used in time-lapse imaging.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source
-
Chambered coverslips or glass-bottom dishes
-
Cell culture medium
-
Live cells (e.g., HeLa, HEK293)
-
This compound probe
-
Commercial dye
Procedure:
-
Seed cells onto chambered coverslips and allow them to adhere overnight.
-
Load the cells with the this compound probe and the commercial dye according to their respective protocols.
-
Mount the samples on the fluorescence microscope.
-
Acquire an initial image (time point 0) of the fluorescently labeled cells using identical imaging parameters (e.g., excitation intensity, exposure time) for both probes.
-
Continuously expose a defined region of interest (ROI) to the excitation light for a set period (e.g., 5 minutes).
-
Acquire images at regular intervals (e.g., every 30 seconds) during the continuous exposure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the probe's photostability. A slower decay rate signifies higher photostability.
Mandatory Visualization: Illuminating the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for determining quantum yield and assessing photostability.
Caption: A simplified signaling pathway illustrating probe-target interaction.
References
In Vivo Showdown: Isoquinoline Derivatives Challenge Standard of Care in Ovarian Cancer Models
For Immediate Release
A new comparative guide offers researchers and drug development professionals a detailed analysis of the in vivo efficacy of novel isoquinoline derivatives against the established chemotherapeutic agent, cisplatin, in a preclinical ovarian cancer model. The guide provides critical experimental data, detailed protocols, and visual pathway diagrams to support ongoing research in oncology.
Two novel isoquinoline derivatives, compounds B01002 and C26001 , have demonstrated significant antitumor activity in a xenograft mouse model of ovarian cancer, with one compound exhibiting superior tumor growth inhibition compared to the standard-of-care drug, cisplatin (DDP).[1][2] This guide synthesizes the key findings from this pivotal preclinical study to offer a clear comparison of in vivo performance.
Comparative In Vivo Efficacy
The in vivo antitumor effects of isoquinoline derivatives B01002 and C26001 were evaluated in a xenograft model using SKOV3 human ovarian cancer cells. The derivatives were administered via intraperitoneal injection at a dose of 4 mg/kg, and the results were compared against a vehicle control (PBS) and the standard chemotherapeutic agent, cisplatin.
Compound B01002, in particular, showed remarkable efficacy, achieving a tumor growth inhibition (TGI) of 99.53%.[1][2] Compound C26001 also displayed strong antitumor activity with a TGI of 84.23%.[1][2] These results highlight the potential of these isoquinoline derivatives as potent anticancer agents.
Table 1: In Vivo Tumor Growth Inhibition of Isoquinoline Derivatives vs. Cisplatin
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Citation |
| Compound B01002 | 4 mg/kg | Intraperitoneal | 99.53% | [1][2] |
| Compound C26001 | 4 mg/kg | Intraperitoneal | 84.23% | [1][2] |
| Cisplatin (DDP) | 4 mg/kg | Intraperitoneal | Not explicitly quantified in the study, but B01002 and C26001 were evaluated for their ability to induce tumor growth delay. | [1] |
| Vehicle (PBS) | - | Intraperitoneal | 0% (Control) | [1] |
Mechanism of Action: IAP Inhibition
The isoquinoline derivatives B01002 and C26001 are believed to exert their anticancer effects by inhibiting the Inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs are a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and chemoresistance.[3][4] By downregulating IAPs, these compounds promote apoptosis in cancer cells, leading to tumor regression.[1][2] This mechanism was confirmed through the observed activation of caspase-3 and PARP, key mediators of apoptosis, in the resected tumors.[1][2]
References
- 1. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and Targeting Apoptotic Pathways in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methylisoquinoline Derivative Photophysical Properties Against Common Fluorophores
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative overview of the photophysical properties of a 1-methylisoquinoline derivative against two widely used fluorescent dyes, Fluorescein and Rhodamine 6G. The data presented is intended to offer an objective performance comparison, supported by detailed experimental methodologies, to aid in the selection of the most appropriate fluorophore for specific research applications.
Overview of Photophysical Properties
The utility of a fluorophore is defined by its photophysical properties, which include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. The absorption spectrum dictates the optimal wavelength of light for excitation, while the emission spectrum indicates the wavelength of the emitted fluorescent light. The fluorescence quantum yield represents the efficiency of the fluorescence process, specifically the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.
Quantitative Comparison of Photophysical Data
The following table summarizes the key photophysical properties of the this compound derivative, Fluorescein, and Rhodamine 6G. These values have been compiled from published research to provide a clear and concise comparison.
| Fluorophore | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Solvent |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380[1] | 448[1] | Not Reported | 0.479[1] | Not Reported | 0.1 M H₂SO₄ |
| Fluorescein | 490 | 514 | 76,900 | 0.925 | 4.0 | 0.1 N NaOH |
| Rhodamine 6G | 530 | 555 | 116,000 | 0.95 | 4.1 | Ethanol |
Experimental Protocols
The accurate determination of photophysical properties is crucial for the reliable comparison of fluorophores. The following sections detail the standard methodologies used to measure the key parameters presented in this guide.
Measurement of Absorption and Emission Spectra
Instrumentation: A UV-Visible spectrophotometer is used to measure the absorption spectrum, while a spectrofluorometer is used for the emission spectrum.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the fluorophore in a suitable solvent. The concentration should be adjusted to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum of the solution using the spectrophotometer over a relevant wavelength range. The wavelength at which the maximum absorbance is observed is the absorption maximum (λ_abs).
-
Emission Spectrum: Excite the sample in the spectrofluorometer at its absorption maximum (λ_abs). Record the resulting fluorescence emission spectrum. The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_em).
Determination of Fluorescence Quantum Yield
The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Instrumentation: A spectrofluorometer.
Procedure:
-
Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield and an absorption and emission profile that is reasonably close to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV-visible region.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring that the absorbance values at the excitation wavelength are below 0.1.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser), a fast photodetector, and timing electronics.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted single photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ_f).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the key experimental procedures described above.
Figure 1. Workflow for determining the absorption and emission maxima of a fluorophore.
Figure 2. Workflow for the comparative method of fluorescence quantum yield determination.
Figure 3. Workflow for measuring fluorescence lifetime using Time-Correlated Single Photon Counting.
Concluding Remarks
The selection of an appropriate fluorophore is a multifaceted process that requires careful consideration of its photophysical properties in the context of the specific experimental design. The N-methyl isoquinoline derivative, with its absorption and emission in the near-UV and blue regions of the spectrum and a moderate quantum yield, presents a potentially useful tool for certain applications. However, when compared to established fluorophores like Fluorescein and Rhodamine 6G, which exhibit higher quantum yields and well-characterized performance in the visible spectrum, the choice will ultimately depend on the specific requirements of the research, such as the desired excitation and emission wavelengths and the need for high fluorescence brightness. This guide provides a foundational comparison to assist researchers in making an informed decision. Further characterization of a broader range of this compound derivatives is warranted to fully explore their potential as a versatile class of fluorophores.
References
A Head-to-Head Comparison of 1-Methylisoquinoline and 3-Methylisoquinoline for Researchers
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectroscopic signatures, reactivity, and synthesis of 1-Methylisoquinoline and 3-Methylisoquinoline.
This guide provides a comprehensive, data-driven comparison of the two primary methyl-substituted isoquinoline isomers: this compound (also known as isoquinaldine) and 3-Methylisoquinoline. Understanding the distinct characteristics of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties: A Tale of Two Isomers
The position of the methyl group on the isoquinoline core significantly influences the physicochemical properties of these compounds. This compound is a low-melting solid or liquid at room temperature, while 3-Methylisoquinoline is a crystalline solid with a notably higher melting point. Their boiling points also differ, with 3-Methylisoquinoline having a slightly higher boiling point at atmospheric pressure.
| Property | This compound | 3-Methylisoquinoline | References |
| CAS Number | 1721-93-3 | 1125-80-0 | , |
| Molecular Formula | C₁₀H₉N | C₁₀H₉N | , |
| Molecular Weight | 143.19 g/mol | 143.19 g/mol | , |
| Appearance | Yellow to light yellow liquid or low melting solid | Crystalline solid or colorless to pale yellow liquid | ,, |
| Melting Point | 10-12 °C | 63-65 °C | ,,,, |
| Boiling Point | 126-128 °C / 16 mmHg; ~248 °C (atm) | 251 °C | ,,,, |
| Density | 1.078 g/mL at 25 °C | 1.0584 g/mL (estimate) | ,,, |
| pKa (Predicted) | 6.19 ± 0.30 | 5.66 ± 0.30 | ,, |
| Water Solubility | Low | 919 mg/L at 20 °C | , |
| Refractive Index | n20/D 1.6140 | n20/D 1.6152 (estimate) | ,,, |
Spectroscopic Data for Isomer Differentiation
Spectroscopic analysis is fundamental for the unambiguous identification of this compound and 3-Methylisoquinoline. The key differences in their NMR, IR, and mass spectra arise from the distinct electronic environments of the methyl group and the adjacent protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra show characteristic shifts that allow for clear differentiation. The methyl protons in this compound are typically found further downfield compared to those in 3-Methylisoquinoline due to the influence of the adjacent nitrogen atom.
¹H NMR Data
| Nucleus | This compound (Approx. δ, ppm) | 3-Methylisoquinoline (Approx. δ, ppm) |
| -CH₃ | ~2.8 | ~2.6 |
| Aromatic-H | 7.4 - 8.5 | 7.3 - 9.1 |
¹³C NMR Data
| Nucleus | This compound (Approx. δ, ppm) | 3-Methylisoquinoline (Approx. δ, ppm) |
| -CH₃ | ~23 | ~20 |
| Aromatic-C | 120 - 160 | 118 - 152 |
| C1 | ~160 | ~127 |
| C3 | ~120 | ~152 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are characterized by aromatic C-H and C=C stretching vibrations. Subtle differences in the fingerprint region can be used for their distinction.
| Vibration | This compound (Approx. cm⁻¹) | 3-Methylisoquinoline (Approx. cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=C and C=N Stretch | 1400 - 1600 | 1400 - 1600 |
| C-H Bend (out-of-plane) | 700 - 900 | 700 - 900 |
Mass Spectrometry (MS)
Both isomers exhibit a molecular ion peak [M]⁺ at m/z 143. However, their fragmentation patterns can differ, providing another tool for their identification. The fragmentation of this compound often involves the loss of a hydrogen radical to form a stable cyclized ion.
Reactivity and Synthetic Applications
The position of the methyl group dictates the reactivity of these isomers. The methyl group at the 1-position is more activated due to its proximity to the nitrogen atom, making it susceptible to reactions such as lithiation. In contrast, the methyl group at the 3-position is less reactive.
Caption: Comparative reactivity of the methyl groups.
Biological Activity
Both this compound and 3-methylisoquinoline have been investigated for their biological activities. Some studies suggest potential antimicrobial and anticancer properties for both isomers. Furthermore, they have been identified as inhibitors of cytochrome P450 enzymes, with this compound showing activity against CYP2A6 and 3-methylisoquinoline against CYP1A2. However, a comprehensive comparative study of their biological effects is still lacking.
Experimental Protocols
Synthesis of this compound via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines.
Safety Operating Guide
Proper Disposal of 1-Methylisoquinoline: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 1-Methylisoquinoline is critical for maintaining a safe laboratory environment. This guide provides detailed, step-by-step procedures to mitigate risks and ensure compliance with safety regulations.
For researchers, scientists, and professionals in drug development, understanding the specific properties and hazards of this compound is the first step in its safe management. This compound is a skin, eye, and respiratory irritant[1][2][3]. Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical[1].
Key Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol [1][4] |
| Boiling Point | 126-128 °C at 16 mmHg[1][4] |
| Density | 1.078 g/mL at 25 °C[1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Refractive Index | n20/D 1.6140[1][4] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound, as with any hazardous chemical, involves a multi-step process that prioritizes safety and environmental protection. Direct disposal down the drain or in regular trash is strictly prohibited[3][5]. Instead, it must be treated as hazardous waste and disposed of through a licensed professional waste disposal service[6].
Step 1: Immediate Containment and Labeling
-
Prevent Spills: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[3].
-
Use Appropriate Containers: Unused or waste this compound should be stored in a designated, compatible, and leak-proof container with a secure screw-on cap[3][6]. The original manufacturer's container is ideal if it is in good condition. Do not use containers that may react with the chemical.
-
Labeling: As soon as the waste is generated, the container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (e.g., Irritant, Combustible Liquid)[7].
Step 2: Segregation and Storage
-
Segregate Incompatibles: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions[1].
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills[6][7]. This secondary container should be able to hold at least 110% of the volume of the primary container[6].
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition[3]. Ensure the container is kept closed except when adding waste[2][6].
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent paper, or pipette tips, should be considered hazardous waste. These items must be double-bagged in clear plastic bags, labeled as hazardous waste, and disposed of along with the liquid waste[6].
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, but it is best practice to reuse the container for compatible waste if possible[4].
Step 4: Arranging for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[6].
-
Provide Information: Be prepared to provide the EH&S department with information about the waste, including its chemical composition and volume.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding the storage time limits and quantity limits for hazardous waste accumulation[6].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. pfw.edu [pfw.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Essential Safety and Operational Guide for Handling 1-Methylisoquinoline
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 1-Methylisoquinoline in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 standards are required.[4] For tasks with a higher risk of splashing, chemical splash goggles and a face shield should be worn. |
| Skin Protection | A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashes, chemical-resistant coveralls should be considered. |
| Hand Protection | Chemical-resistant gloves must be worn. Always inspect gloves for tears or degradation before use. Use proper glove removal technique to avoid skin contact.[4] |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK (EN14387) respirator filter) should be used.[5] |
Safe Handling and Experimental Protocols
Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transferring:
-
Conduct all weighing and transferring operations within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.
-
-
General Hygiene: Avoid breathing vapors, mist, or gas.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, follow the procedural workflow outlined below to ensure a safe and effective response.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.
Waste Segregation and Disposal Procedures
| Waste Type | Container Specification | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, paper towels, weighing boats, and any unreacted solid this compound. Keep the container closed when not in use. |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible hazardous waste container for organic solvents. | Includes reaction mixtures and solvent washes containing this compound. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Puncture-proof sharps container. | Includes any needles, syringes, or other sharp objects contaminated with this compound. |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents. Dispose of all waste through your institution's Environmental Health and Safety (EH&S) department or equivalent authority. Do not dispose of this compound down the drain.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
